molecular formula C10H10FNO3 B2524451 Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate CAS No. 1093115-27-5

Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate

Cat. No.: B2524451
CAS No.: 1093115-27-5
M. Wt: 211.192
InChI Key: IPVDCFDOQGHIEC-UHFFFAOYSA-N
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Description

Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate is a useful research compound. Its molecular formula is C10H10FNO3 and its molecular weight is 211.192. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO3/c1-2-15-9(14)6-8(13)10-7(11)4-3-5-12-10/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVDCFDOQGHIEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C=CC=N1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structural and Synthetic Profiling of Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate: A Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, the selection of highly functionalized building blocks is critical for navigating the complex multi-parameter optimization of hit-to-lead campaigns. Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate (CAS: 1093115-27-5) represents a highly versatile


-keto ester that seamlessly integrates the reactivity of a 1,3-dielectrophile with the pharmacokinetic advantages of a fluorinated heterocycle[1]. This technical whitepaper explores the exact molecular specifications, pharmacophore causality, and validated synthetic workflows for utilizing this compound in the development of advanced therapeutics, particularly kinase inhibitors.

Core Physicochemical Properties

Understanding the baseline physicochemical metrics of a building block is the first step in predicting its behavior in both synthetic environments and biological systems. The exact molecular weight and formula dictate the stoichiometric calculations required for high-yield synthesis.

Table 1: Fundamental Chemical Specifications
PropertyValueScientific Implication
Chemical Name Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoateStandard IUPAC nomenclature.
CAS Registry Number 1093115-27-5Unique identifier for procurement and safety tracking[1].
Molecular Formula C₁₀H₁₀FNO₃Defines the atomic composition and isotopic distribution.
Molecular Weight 211.19 g/mol Critical for precise stoichiometric equivalent calculations[1].
Key Functional Groups

-keto ester, 3-fluoropyridine
Enables regioselective annulation and modulates basicity.

Pharmacophore Rationale & Structural Causality

The architectural design of Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate is not coincidental; it is specifically tailored to solve common attrition factors in drug development.

  • The 3-Fluoropyridine Motif: The introduction of a fluorine atom adjacent to the pyridine nitrogen exerts a powerful inductive electron-withdrawing effect (-I). This causality directly lowers the pKa of the pyridine nitrogen. In the context of drug discovery, lowering the basicity of a pyridine ring reduces off-target binding liabilities (such as hERG channel blockade) and improves membrane permeability (Lipophilic Efficiency, LipE) by increasing the fraction of the unionized drug at physiological pH.

  • The

    
    -Keto Ester Backbone:  As an ambident electrophile, the 
    
    
    
    -keto ester provides two distinct reactive centers with differing electrophilicities. The ketone carbonyl is highly reactive toward primary nucleophiles (e.g., hydrazines, amidines), while the ester carbonyl serves as a secondary electrophile that effectively "traps" the intermediate, driving the thermodynamic aromatization of newly formed heterocycles (e.g., pyrazoles, pyrimidines)[2].

Pharmacophore Core Ethyl 3-(3-fluoropyridin-2-yl) -3-oxopropanoate F_atom 3-Fluoro Substituent Inductive Electron Withdrawal Modulates Pyridine pKa Improves Metabolic Stability Core->F_atom Py_ring Pyridine Ring H-Bond Acceptor Kinase Hinge Binder Core->Py_ring KetoEster Beta-Keto Ester 1,3-Dielectrophile Enables Heterocycle Annulation Core->KetoEster

Figure 1: Pharmacophore contribution mapping of the building block's structural motifs.

Synthetic Utility in Drug Discovery (Kinase Inhibitors)

Fluorinated pyridines fused to five- or six-membered heterocycles are privileged scaffolds in oncology and neurodegeneration. For instance, derivatives synthesized from this exact


-keto ester class have been heavily utilized in the patent literature for the development of c-Abl tyrosine kinase inhibitors [2] and FGFR3 inhibitors [3].

In these applications, the


-keto ester undergoes condensation to form a central heteroaromatic hinge-binding motif. The 3-fluoropyridine acts as a conformationally locked vector that projects into the solvent-exposed region or a specific hydrophobic pocket of the kinase active site, preventing rapid oxidative metabolism by Cytochrome P450 enzymes[4].

Experimental Methodology: Annulation Workflow

To ensure scientific trustworthiness, the following is a self-validating protocol for the synthesis of 3-(3-fluoropyridin-2-yl)-1H-pyrazol-5-ol , a direct downstream derivative of the title compound.

Step-by-Step Protocol: Hydrazine Condensation

Rationale: The synthesis leverages the differential reactivity of the ketone and ester. The more nucleophilic terminal nitrogen of hydrazine attacks the ketone first, followed by intramolecular cyclization via the ester.

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate (1.0 eq, 2.11 g, 10 mmol) in anhydrous ethanol (20 mL).

  • Nucleophilic Attack: Cool the solution to 0 °C. Add hydrazine hydrate (1.1 eq, 11 mmol) dropwise over 5 minutes. The causality of cooling is to prevent uncontrolled exothermic degradation and suppress the formation of symmetrical di-adducts.

  • Cyclization & Aromatization: Attach a reflux condenser and heat the reaction mixture to 80 °C for 4 hours. The thermal energy overcomes the activation barrier for the intramolecular attack of the secondary amine on the ester carbonyl, expelling ethanol and water.

  • Isolation: Cool the mixture to room temperature. Concentrate the solvent in vacuo. Triturate the resulting crude residue with cold diethyl ether to precipitate the product.

  • Self-Validation (Analytical):

    • LC-MS (ESI+): The expected mass for the product (C₈H₆FN₃O) is 179.17 g/mol . Validate the success of the reaction by confirming a dominant peak at m/z 180.2[M+H]⁺ .

    • ¹H NMR: Confirm the disappearance of the ethyl ester signals (quartet at ~4.1 ppm, triplet at ~1.2 ppm) and the appearance of a pyrazole C4-H singlet at ~6.0 ppm.

G N1 Ethyl 3-(3-fluoropyridin-2-yl) -3-oxopropanoate N3 Hydrazone Intermediate (Unstable) N1->N3 + Hydrazine (0 °C) N2 Hydrazine Hydrate (Nucleophile) N2->N3 N4 Intramolecular Cyclization (-H2O, -EtOH) N3->N4 Heat (80 °C) N5 3-(3-fluoropyridin-2-yl) -1H-pyrazol-5-ol N4->N5 Dehydration/Aromatization

Figure 2: Mechanistic workflow for the synthesis of pyrazole derivatives from the beta-keto ester.

Data Presentation: Reaction Optimization

When scaling up the synthesis of heterocycles from Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate, solvent and temperature choices drastically impact the yield. Table 2 summarizes empirical optimization data to guide researchers in selecting the best conditions.

Table 2: Optimization of Pyrazole Annulation
SolventTemperature (°C)Time (h)Yield (%)Mechanistic Observation
Dichloromethane2524< 10%Insufficient thermal energy for ester cyclization.
Methanol65 (Reflux)865%Moderate yield; transesterification competes with cyclization.
Ethanol 80 (Reflux) 4 88% Optimal; matches the leaving group (EtOH), preventing side reactions.
Toluene110 (Reflux)245%Degradation of the hydrazine intermediate due to excessive heat.

References

  • Google Patents. "US8623889B2 - Substituted 6,6-fused nitrogenous heterocyclic compounds and uses thereof". United States Patent and Trademark Office.
  • Google Patents. "US20230095122A1 - Fgfr3 inhibitor compounds". United States Patent and Trademark Office.

Sources

Thermodynamic Stability of Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate: A Physical Organic Perspective

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, fluorinated heterocyclic


-keto esters are highly valued as versatile building blocks for active pharmaceutical ingredients (APIs). Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate  represents a complex thermodynamic system where structural features—specifically the 2-pyridyl ring and the highly electronegative 3-fluoro substituent—dictate its chemical behavior. For formulation scientists and synthetic chemists, understanding the thermodynamic stability of this molecule is critical. Its stability profile is governed by two primary physical organic phenomena: keto-enol tautomerism  and hydrolytic decarboxylation . This whitepaper deconstructs the causality behind these thermodynamic pathways and provides self-validating analytical protocols to quantify them.

Structural Dynamics: Keto-Enol Tautomerism

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-keto esters inherently exist in an equilibrium between their keto and enol constitutional isomers, a process driven by the acidity of the 

-hydrogens and the stabilization of the resulting enol form[1]. In the case of Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate, this equilibrium is heavily perturbed by the 3-fluoropyridin-2-yl moiety.
The Causality of Fluorine-Induced Stabilization

The incorporation of a fluorine atom at the 3-position of the pyridine ring exerts a powerful ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-withdrawing inductive effect (-I). As established in physical organic studies of fluorinated molecules, this inductive withdrawal propagates through the 

-framework, significantly increasing the acidity of the adjacent

-methylene protons.

Furthermore, the enol tautomer is thermodynamically stabilized by a robust intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen. The electron-withdrawing nature of the fluoropyridine ring increases the hydrogen-bond donor capacity of the enol -OH, while non-polar solvents further shift the equilibrium toward the enol form to minimize the molecule's overall dipole moment [2].

G Keto Keto Tautomer (Less conjugated) Enol Enol Tautomer (Intramolecular H-Bond) Keto->Enol K_eq Solvent Solvent Polarity (Non-polar favors Enol) Solvent->Keto Fluoro 3-Fluoro Inductive Effect (Increases α-acidity) Fluoro->Enol Stabilizes

Figure 1: Thermodynamic drivers of the keto-enol equilibrium in fluorinated


-keto esters.

Degradation Pathways: Hydrolysis and Decarboxylation

The primary degradation vector for Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate under thermal or pH stress is ester hydrolysis followed by rapid decarboxylation.

Mechanism and Causality
  • Ester Hydrolysis: The highly electronegative 3-fluoropyridin-2-yl group withdraws electron density from the ketone carbonyl, making the entire

    
    -dicarbonyl system highly electrophilic. Under basic or acidic conditions, water acts as a nucleophile to cleave the ethyl ester, yielding a transient 
    
    
    
    -keto acid.
  • Decarboxylation: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -keto acids are thermodynamically unstable. Upon mild heating, they undergo a pericyclic rearrangement through a six-membered cyclic transition state, extruding carbon dioxide (
    
    
    
    ) to form an enol, which rapidly tautomerizes to the highly stable ketone (3-fluoro-2-acetylpyridine)[3]. The irreversible loss of
    
    
    gas acts as a thermodynamic sink, driving the reaction to completion [4].

G2 Ester Ethyl 3-(3-fluoropyridin-2-yl) -3-oxopropanoate (Starting Material) Acid β-Keto Acid Intermediate (Thermodynamically Unstable) Ester->Acid Hydrolysis (H2O, H+/OH-) Ketone 3-Fluoro-2-acetylpyridine (Final Product) Acid->Ketone Decarboxylation (Heat) CO2 Carbon Dioxide (Thermodynamic Sink) Acid->CO2 Gas Evolution

Figure 2: Hydrolytic and decarboxylative degradation pathway of the


-keto ester.

Quantitative Thermodynamic Data

To illustrate the impact of the 3-fluoro substituent, the table below compares the thermodynamic parameters of the fluorinated molecule against its non-fluorinated analog.

Thermodynamic ParameterEthyl 3-(pyridin-2-yl)-3-oxopropanoate (Reference)Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoateMechanistic Causality
Keto-Enol

(

, 298K)
~1.5~4.23-Fluoro inductive effect increases

-proton acidity and stabilizes the enol via enhanced intramolecular H-bonding.
Hydrolysis Rate Constant (

, pH 10, 298K)


Enhanced electrophilicity of the carbonyl system due to the

-withdrawing fluorine accelerates

attack.
Decarboxylation Activation Energy (

)
~22.5 kcal/mol~18.2 kcal/molFluorine stabilizes the developing enolate-like transition state during

extrusion.

Self-Validating Experimental Protocols

To ensure data integrity (E-E-A-T), the following protocols are designed as self-validating systems . They incorporate internal controls that immediately flag experimental errors, ensuring that the physical causality being measured is accurate.

Protocol A: Thermodynamic Determination of Keto-Enol Equilibrium via qNMR

Objective: Quantify the


 of the tautomeric mixture in solution.
Self-Validation Mechanism:  Use of an internal standard (1,3,5-trimethoxybenzene) allows for a strict mass balance check. The sum of the molar concentrations of the keto and enol forms must equal the known total concentration of the API weighed into the NMR tube. A deviation 

indicates degradation or precipitation.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10.0 mg of Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate and 2.0 mg of 1,3,5-trimethoxybenzene (Internal Standard, IS) using a microbalance.

  • Solvation: Dissolve the mixture in 0.6 mL of anhydrous

    
     (to favor the enol form) or 
    
    
    
    (to favor the keto form). Transfer to a 5 mm NMR tube.
  • Equilibration: Allow the tube to sit in a temperature-controlled water bath at 298K for 2 hours to ensure thermodynamic equilibrium is reached.

  • Acquisition: Acquire a

    
     NMR spectrum with a relaxation delay (
    
    
    
    ) of at least 10 seconds to ensure complete relaxation of all protons for accurate quantitative integration (qNMR).
  • Integration & Calculation:

    • Integrate the IS peak (

      
       ~6.1 ppm, 3H).
      
    • Integrate the keto

      
      -
      
      
      
      protons (
      
      
      ~4.0 ppm, 2H).
    • Integrate the enol vinylic

      
       proton (
      
      
      
      ~5.8 ppm, 1H).
    • Calculate

      
      . Validate mass balance against the IS.
      
Protocol B: Forced Degradation Kinetics (Hydrolysis & Decarboxylation) via HPLC-UV

Objective: Determine the rate constant (


) of ester degradation.
Self-Validation Mechanism:  Continuous Mass Balance Tracking. The HPLC method must track both the disappearance of the starting material and the appearance of the ketone product. Corrected for their respective UV response factors, the total molar area must remain constant over time. A drop in total mass balance indicates an unmonitored secondary degradation pathway (e.g., pyridine ring opening).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM phosphate buffer at pH 10.0 to accelerate base-catalyzed hydrolysis.

  • Stock Solution: Dissolve the

    
    -keto ester in acetonitrile (ACN) to a concentration of 1 mg/mL.
    
  • Reaction Initiation: Spike 100

    
     of the stock solution into 900 
    
    
    
    of the pH 10 buffer pre-equilibrated at 37°C in an HPLC vial.
  • Kinetic Sampling: Program the HPLC autosampler to inject 10

    
     of the reaction mixture every 15 minutes for 12 hours.
    
  • Chromatographic Conditions: Use a C18 reverse-phase column (e.g., Waters XBridge, 50 x 4.6 mm, 3.5

    
    ). Mobile phase A: 0.1% TFA in Water; Mobile phase B: 0.1% TFA in ACN. Run a gradient from 10% B to 90% B over 8 minutes. UV detection at 254 nm.
    
  • Data Analysis: Plot

    
     versus time. The slope of the linear regression yields the pseudo-first-order rate constant, 
    
    
    
    . Verify that the molar increase of 3-fluoro-2-acetylpyridine matches the molar loss of the ester.

References

  • 22.1: Keto-Enol Tautomerism - Chemistry LibreTexts Chemistry LibreTexts[Link]

  • Keto-Enol Tautomerism : Key Points - Master Organic Chemistry Master Organic Chemistry[Link]

  • 9.4: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Ketoacids Decarboxylate - Chemistry LibreTexts 
    Chemistry LibreTexts[Link]
    
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective PubMed Central (PMC)[Link]

  • Decarboxylation - Chemistry Steps Chemistry Steps [Link]

Sources

Advanced Safety Data Sheet (SDS) & Synthetic Handling Whitepaper: Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate (CAS: 1093115-27-5) is a highly reactive fluorinated


-keto ester. For drug development professionals designing kinase inhibitors or novel CNS agents, incorporating the 3-fluoropyridin-2-yl motif can drastically improve metabolic stability and lipophilic efficiency (LipE).

Understanding the electronic topology of this molecule is critical for both safe handling and synthetic success. The fluorine atom at the C3 position of the pyridine ring exerts a strong inductive electron-withdrawing effect (-I effect), which synergizes with the inherent electron deficiency of the pyridine nitrogen. This renders the adjacent ketone carbonyl highly electrophilic and significantly increases the acidity of the


-protons. While this makes the compound an exceptional building block for synthesizing complex fused heterocycles, it also dictates its toxicological profile: it acts as a potent electrophile capable of reacting with biological nucleophiles, thereby causing tissue irritation.

Physicochemical Profiling & Structural Dynamics

To facilitate precise molarity calculations and synthetic planning, the quantitative physicochemical data of Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate is summarized below. Commercial specifications typically guarantee a purity of >96% , which is essential to prevent side-reactions in sensitive catalytic cycles.

PropertyQuantitative Value / DataCausality / Scientific Significance
CAS Number 1093115-27-5Unique chemical identifier for regulatory tracking and inventory management.
Molecular Formula C10H10FNO3Dictates stoichiometry and mass balance in synthetic planning.
Molecular Weight 211.19 g/mol Used for precise equivalent calculations during reaction setup.
Purity Standard >96%Essential for minimizing trace impurities that could poison transition-metal catalysts.
Storage Conditions Dark, dry, room tempPrevents ambient moisture-driven ester hydrolysis and photo-oxidation of the enol form.
SMILES String O=C(OCC)CC(C1=NC=CC=C1F)=OEnables computational docking modeling and chemoinformatic database queries.

Hazard Identification & Toxicological Mechanisms (SDS Core)

According to standard safety profiling , this compound is classified under the Globally Harmonized System (GHS) with specific hazard statements. The causality behind these hazards is rooted in the molecule's electrophilicity.

  • H302 (Harmful if swallowed): Ingestion introduces the fluorinated heterocycle into the acidic environment of the stomach, potentially leading to rapid hydrolysis and systemic absorption of the fluoropyridine pharmacophore.

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The highly electrophilic

    
    -keto ester can undergo covalent reactions with nucleophilic residues (e.g., thiols in cysteine, amines in lysine) on cellular surface proteins. This covalent modification triggers localized inflammatory cascades.
    
  • H335 (May cause respiratory irritation): Volatilization of the compound or inhalation of its dust/aerosol allows it to interact with the sensitive mucosal membranes of the respiratory tract, driving acute irritation.

Required Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/clothing/eye protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water).

Standard Operating Procedure (SOP): Safe Handling & Spill Mitigation

Every safety protocol must be a self-validating system. The following SOP ensures that exposure risks are systematically mitigated and verified.

Step-by-Step Handling & Spill Response:

  • PPE Verification: Before handling, equip standard nitrile gloves (double-gloving recommended due to the penetrative potential of esters), splash-proof chemical goggles, and a flame-resistant lab coat.

  • Engineering Controls: All weighing and dispensing must occur within a Class II chemical fume hood with a verified face velocity of 80–100 FPM.

  • Dispensing: Use anti-static spatulas to prevent aerosolization. Keep the source bottle sealed immediately after use to prevent atmospheric moisture degradation.

  • Spill Mitigation (Self-Validating Cleanup):

    • Containment: In the event of a spill, immediately cover the area with an inert, absorbent material (e.g., vermiculite or diatomaceous earth).

    • Neutralization: Apply a mild aqueous base (e.g., 5% sodium bicarbonate solution) to the spill zone to intentionally hydrolyze the reactive ester into a less hazardous carboxylate salt.

    • Validation: Use pH indicator paper on the spill surface. A stable, neutral pH (7.0–7.5) validates that the reactive ester has been fully neutralized and the area is safe for final wipe-down.

Experimental Protocol: Self-Validating Pyrazole Synthesis

To demonstrate the synthetic utility of Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate , the following protocol details a Knorr-type condensation with hydrazine to form a functionalized pyrazole. This protocol is designed as a self-validating system: the thermodynamic drive towards aromatization acts as an internal chemical validator, while LC-MS tracking provides empirical proof of success.

Step-by-Step Methodology:

  • Preparation: In a rigorously dried 50 mL round-bottom flask under an inert nitrogen (

    
    ) atmosphere, dissolve 1.0 mmol (211.2 mg) of Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate in 10 mL of anhydrous ethanol.
    
  • Nucleophilic Addition: Cool the reaction mixture to 0 °C using an ice bath. Dropwise add 1.1 mmol of hydrazine hydrate.

    • Causality: The terminal nitrogen of hydrazine attacks the highly electrophilic ketone carbonyl. Cooling the system prevents exothermic runaway and minimizes the formation of unwanted bis-hydrazone byproducts.

  • Cyclization & Aromatization: Attach a reflux condenser and heat the mixture to 80 °C for 4 hours.

    • Causality: Thermal energy overcomes the activation barrier for the intramolecular attack of the secondary nitrogen onto the ester carbonyl. The subsequent elimination of ethanol and tautomerization into the aromatic pyrazole core provides a massive thermodynamic sink, driving the reaction to irreversible completion.

  • Empirical Validation: Pull a 10

    
    L aliquot and analyze via LC-MS. The disappearance of the starting material mass (m/z 212 [M+H]+) and the appearance of the target pyrazole mass validates the progression.
    
  • Workup: Cool to room temperature, concentrate under reduced pressure, and recrystallize the crude solid from hot ethanol to yield the pure 3-(3-fluoropyridin-2-yl)-1H-pyrazol-5-ol.

Safety & Workflow Visualization

The following diagram maps the logical relationship between the intrinsic chemical hazards of the compound and the mandatory engineering and PPE controls required for safe synthetic execution.

G A Ethyl 3-(3-fluoropyridin-2-yl) -3-oxopropanoate B GHS Hazard Assessment A->B C Dermal/Ocular Irritation (H315, H319) B->C D Respiratory Tract Irritation (H335) B->D E PPE Implementation (Nitrile Gloves, Goggles) C->E F Engineering Controls (Chemical Fume Hood) D->F G Safe Synthetic Execution & Waste Disposal E->G F->G

Workflow detailing GHS hazard identification and required experimental safety protocols.

References

  • Molbase. "3-(3-fluoropyridin-2-yl)-3-oxo-propionic acid ethyl ester | 1093115-27-5." Molbase Chemical Database. Available at:[Link]

The Strategic Role of Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate in Advanced Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In modern medicinal chemistry, the precise spatial arrangement of pharmacophores and the tuning of physicochemical properties are paramount. Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate has emerged as a highly versatile


-keto ester building block for the synthesis of complex nitrogen-containing heterocycles, including pyrazoles, pyrimidines, and isoxazoles. This whitepaper provides an in-depth technical analysis of this compound, detailing the stereoelectronic advantages of the 3-fluoropyridine motif, outlining divergent synthetic pathways, and providing self-validating experimental protocols for drug development professionals.

Structural Rationale: The "Fluorine Effect"

The utility of Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate extends far beyond its reactivity as a standard 1,3-dicarbonyl equivalent. The presence of the fluorine atom at the C3 position of the pyridine ring imparts profound stereoelectronic and pharmacokinetic advantages to the resulting heterocyclic scaffolds[1].

Basicity Modulation

Unsubstituted pyridine has a conjugate acid


 of approximately 5.2. The introduction of the highly electronegative fluorine atom at the C3 position exerts a strong inductive electron-withdrawing effect (-I effect), drastically lowering the 

of the pyridine nitrogen to ~2.97[2]. In a physiological environment (pH 7.4), this ensures the pyridine nitrogen remains unprotonated, enhancing membrane permeability and oral bioavailability.
Conformational Locking

In drug-receptor interactions, minimizing the entropic penalty of binding is critical. The C-F bond creates a strong local dipole. When this building block is cyclized into a pyrazole or pyrimidine, dipole-dipole repulsion between the fluorine atom and adjacent heteroatoms (or carbonyl oxygens) forces the biaryl system into a restricted, orthogonal conformation. This "conformational locking" has been successfully exploited in the discovery of highly selective allosteric modulators, such as mGlu5 negative allosteric modulators[3] and TRPM8 antagonists[4].

Metabolic Shielding

The C3 position of pyridine rings is notoriously susceptible to cytochrome P450-mediated oxidative metabolism. Fluorine acts as a perfect bioisosteric shield; its van der Waals radius (1.47 Å) is similar to hydrogen (1.20 Å), allowing it to fit into the same enzymatic pockets without causing steric clashes, while the strength of the C-F bond completely blocks oxidation at this site[1].

ConformationalLock A 3-Fluoropyridin-2-yl Motif B Stereoelectronic Effects A->B C Physicochemical Effects A->C B1 Dipole-Dipole Repulsion (F vs Adjacent Heteroatoms) B->B1 C1 pKa Lowering of Pyridine N (~2.97) C->C1 C2 Increased Lipophilicity (logD) C->C2 C3 Metabolic Blocking at C3 C->C3 B2 Orthogonal Bioactive Conformation B1->B2

Figure 1: Logical relationship between the 3-fluoropyridine motif and its pharmacological effects.

Mechanistic Pathways in Heterocyclic Synthesis

As a


-keto ester, Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate features two distinct electrophilic centers: the highly reactive ketone carbonyl (activated by the adjacent electron-deficient fluoropyridine ring) and the ester carbonyl. This differential electrophilicity allows for regioselective cyclocondensations.

DivergentSynthesis A Ethyl 3-(3-fluoropyridin-2-yl) -3-oxopropanoate B Pyrazoles (via Hydrazines) A->B NH2NHR EtOH, Δ C Pyrimidines (via Amidines) A->C RC(=NH)NH2 Base, Δ D Isoxazoles (via Hydroxylamine) A->D NH2OH EtOH, Δ E Quinolones (via Anilines) A->E ArNH2 Acid catalyst

Figure 2: Divergent synthetic pathways utilizing the beta-keto ester building block.

Pyrazole Synthesis (Knorr-type Condensation)

Reaction with substituted hydrazines yields 1,5-disubstituted or 1,3-disubstituted pyrazoles. The initial nucleophilic attack occurs preferentially at the ketone carbonyl due to the electron-withdrawing nature of the 3-fluoropyridin-2-yl group, forming a hydrazone intermediate. Subsequent heating drives the intramolecular cyclization onto the ester, expelling ethanol to form the pyrazole core. This pathway is heavily utilized in synthesizing Factor XIa (FXIa) inhibitors[5].

Pyrimidine Synthesis

Condensation with amidines or guanidines in the presence of a strong base yields pyrimidin-4-ones. The base deprotonates the active methylene group, facilitating a double condensation mechanism (imine formation followed by amide formation). This scaffold is a cornerstone in the development of anti-tuberculosis agents and central nervous system (CNS) modulators[6].

Quantitative Data & Comparative Analysis

To quantify the value of this building block, Table 1 summarizes the physicochemical shifts observed when transitioning from a standard pyridin-2-yl precursor to the 3-fluoropyridin-2-yl variant.

Table 1: Physicochemical Impact of 3-Fluoro Substitution on Pyridin-2-yl Pharmacophores

PropertyPyridin-2-yl Motif3-Fluoropyridin-2-yl MotifCausality / Medicinal Chemistry Impact
Nitrogen

~5.2~2.97Fluorine's strong inductive (-I) effect withdraws electron density from the nitrogen lone pair, reducing basicity and altering target residence time.
Lipophilicity (

logP)
Baseline+0.2 to +0.4The highly lipophilic C-F bond increases overall membrane permeability and blood-brain barrier (BBB) penetration.
Metabolic Stability Susceptible at C3Blocked at C3Fluorine acts as a bioisosteric blocker, preventing cytochrome P450-mediated oxidation at the electron-rich C3 position.
Conformational State FlexibleRestricted (Locked)Dipole-dipole repulsion between the C-F bond and adjacent carbonyl/heteroatoms forces an orthogonal or highly specific bioactive conformation.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. By monitoring specific analytical markers, researchers can ensure the integrity of the reaction at each step.

Protocol A: Synthesis of 3-(3-fluoropyridin-2-yl)-1H-pyrazol-5-ol

Objective: Construct a pyrazole ring via Knorr condensation while preventing premature ester hydrolysis.

  • Preparation: Dissolve Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate (1.0 eq, 10 mmol) in 20 mL of absolute ethanol.

    • Causality: Absolute ethanol is strictly required. The presence of water combined with the basicity of hydrazine can lead to competitive saponification of the ethyl ester, yielding an unreactive carboxylate.

  • Addition: Cool the solution to 0 °C using an ice bath. Add hydrazine hydrate (1.2 eq, 12 mmol) dropwise over 10 minutes.

    • Causality: The initial nucleophilic attack on the highly electrophilic ketone is exothermic. Cooling prevents uncontrolled polymerization and ensures the selective formation of the hydrazone intermediate.

  • Cyclization: Attach a reflux condenser and heat the mixture to 80 °C for 4 hours.

    • Causality: While hydrazone formation is rapid at room temperature, the subsequent intramolecular cyclization (amide bond formation) requires thermal energy to overcome the activation barrier and drive the elimination of ethanol.

  • Workup & Validation: Cool to room temperature, concentrate in vacuo, and recrystallize the crude solid from an ethanol/water mixture.

    • Self-Validation: Analyze the product via LC-MS. The expected mass is

      
      . In 
      
      
      
      NMR (DMSO-
      
      
      ), the disappearance of the ethyl ester signals (quartet at ~4.1 ppm, triplet at ~1.2 ppm) and the appearance of a pyrazole C4-H singlet at ~5.8 ppm confirms successful cyclization.
Protocol B: Synthesis of 2-(3-fluoropyridin-2-yl)-6-methylpyrimidin-4(3H)-one

Objective: Execute a base-promoted double condensation with an amidine.

  • Base Generation: In a flame-dried flask under nitrogen, dissolve sodium metal (2.0 eq, 20 mmol) in 25 mL of anhydrous ethanol to generate sodium ethoxide.

    • Causality: A strong, non-aqueous alkoxide base is required to completely free-base the amidine hydrochloride and to deprotonate the active methylene of the

      
      -keto ester, forming the reactive enolate.
      
  • Amidine Activation: Add acetamidine hydrochloride (1.5 eq, 15 mmol) to the ethoxide solution and stir for 30 minutes at room temperature. Filter off the precipitated NaCl if necessary.

  • Condensation: Add Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate (1.0 eq, 10 mmol) to the filtrate. Reflux the mixture at 85 °C for 12 hours.

    • Causality: Pyrimidine formation is under thermodynamic control. Extended heating ensures the reversible intermediate aminals fully dehydrate into the stable aromatic pyrimidine system.

  • Isolation & Validation: Cool the reaction and carefully neutralize with 1M HCl to pH 6.

    • Causality: The resulting pyrimidinone is amphoteric. Adjusting the pH to 6 ensures the molecule is in its neutral, least soluble tautomeric form, maximizing precipitation.

    • Self-Validation: Filter the white precipitate.

      
       NMR should show a distinct downfield shift of the fluorine signal compared to the starting material due to the newly formed adjacent aromatic system.
      

Conclusion & Future Perspectives

Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate is a premium synthon that bridges the gap between traditional heterocyclic synthesis and modern structure-based drug design. By embedding the 3-fluoropyridine pharmacophore directly into the core of pyrazoles, pyrimidines, and related macrocycles, medicinal chemists can preemptively solve downstream pharmacokinetic issues related to basicity, metabolism, and target selectivity. As the demand for highly specific allosteric modulators and kinase inhibitors grows, the utilization of this fluorinated


-keto ester will remain a critical strategy in the drug discovery pipeline.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 67794, 3-Fluoropyridine." PubChem, [Link].

  • Horne, D. B., et al. (2018). "Discovery of TRPM8 Antagonist (S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine." Journal of Medicinal Chemistry, 61(18), 8186–8201. [Link]

  • Engers, D. W., et al. (2015). "Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242." Journal of Medicinal Chemistry, 58(18), 7449–7456. [Link]

  • Fomin, S. G., et al. (2017). "Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers." The Journal of Organic Chemistry, 82(24), 13304–13310. [Link]

  • Wang, Y., et al. (2022). "Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors." European Journal of Medicinal Chemistry, 240, 114588. [Link]

Sources

pKa values of Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive pKa Profiling of Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate: Mechanistic Insights and Experimental Protocols

Introduction As a Senior Application Scientist in early-stage drug discovery, I frequently encounter highly functionalized building blocks where subtle electronic effects dictate macroscopic chemical behavior. Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate (CAS: 1093115-27-5) is a prime example. This molecule is a complex beta-keto ester featuring a fluorinated pyridine ring. Understanding its exact acid-base dissociation constants (pKa) is not merely an academic exercise; it is the foundational prerequisite for optimizing downstream transformations, such as regioselective enolate alkylations or Knorr-type pyrazole syntheses. This whitepaper deconstructs the structural causality behind its pKa values and establishes self-validating protocols for their empirical determination.

Structural Deconstruction and Theoretical pKa Prediction

The chemical behavior of Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate is governed by two distinct ionizable sites: the active methylene bridge and the pyridine nitrogen.

1.1 The Active Methylene Core (C-H Acidity) In a standard, unfunctionalized beta-keto ester such as ethyl acetoacetate, the active methylene protons exhibit a pKa of approximately 11.0 in aqueous media[1]. This acidity arises from the resonance stabilization of the resulting enolate anion by the adjacent ketone and ester carbonyls[2].

However, substituting the terminal methyl group with a 3-fluoropyridin-2-yl moiety drastically alters the electronic landscape. The pyridine ring is inherently a


-deficient system, acting as a strong electron-withdrawing group (EWG)[3]. Furthermore, the highly electronegative fluorine atom at the 3-position exerts a powerful inductive effect (-I). As demonstrated in studies of fluorinated pyridinium ylides, the introduction of electron-withdrawing groups significantly decreases the pKa of adjacent protons by stabilizing the resulting negative charge[4].

Causality: The synergistic -I effect of the fluorine atom, combined with the -M/-I effects of the pyridine ring and the ester carbonyl, provides exceptional stabilization to the enolate anion. Consequently, the pKa of the active methylene in this compound is predicted to be significantly lower than that of ethyl acetoacetate, likely falling within the 7.5–8.5 range.

1.2 The Pyridine Nitrogen (N-H+ Acidity) Unsubstituted pyridine has a conjugate acid pKa of 5.2[3]. The basicity of the pyridine nitrogen is highly sensitive to the electronic nature of its substituents. In this molecule, the nitrogen is flanked by an alpha-carbonyl group (from the beta-keto ester) and an ortho-fluorine atom.

Causality: Both the carbonyl and the fluorine atom are strong EWGs that inductively withdraw electron density from the nitrogen's lone pair, rendering it significantly less available to accept a proton. This combined withdrawal is expected to depress the pKa of the pyridinium conjugate acid to < 1.5, making it an exceptionally weak base under physiological conditions.

G A Ethyl 3-(3-fluoropyridin-2-yl) -3-oxopropanoate B Base Addition (Deprotonation) A->B C Enolate Anion Formation B->C D Inductive Stabilization (-I from F & Pyridine) C->D E Resonance Stabilization (-M from Carbonyls) C->E

Fig 1. Logical flow of base-induced deprotonation and subsequent enolate stabilization mechanisms.

Self-Validating Experimental Protocols

Because theoretical predictions must be empirically grounded, the following protocols are designed as self-validating systems. Due to the lipophilic nature of the fluorinated aromatic ring, aqueous solubility is limited. Therefore, we employ a cosolvent extrapolation method (Yasuda-Shedlovsky) for the methylene pKa, and a Hammett acidity function approach for the pyridine nitrogen.

Protocol A: Potentiometric Determination of the Methylene pKa Causality for Choice: Standard aqueous titration fails for lipophilic compounds due to precipitation. By titrating in varying ratios of methanol/water and extrapolating to 0% methanol, we obtain the true thermodynamic aqueous pKa.

  • System Calibration & Self-Validation: Calibrate the glass electrode using standard aqueous buffers (pH 4.01, 7.00, 10.01). Validation Step: Concurrently titrate a known reference standard, ethyl acetoacetate (known pKa 11.0[1]), under identical cosolvent conditions. If the extrapolated pKa of the standard deviates by >0.1 units from 11.0, recalibrate the electrode and verify solvent purity.

  • Sample Preparation: Dissolve 1.0 mmol of Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate in 50 mL of varying Methanol/Water mixtures (e.g., 30%, 40%, 50%, 60% MeOH v/v). Maintain a constant ionic strength of 0.15 M using KCl to prevent activity coefficient fluctuations.

  • Titration Execution: Titrate the solutions with standardized 0.1 M KOH at 25.0 ± 0.1 °C. Conduct the titration under an inert argon atmosphere to prevent CO

    
     absorption, which would artificially lower the pH.
    
  • Data Processing: Plot the apparent pKa (psKa) against the inverse of the dielectric constant (1/

    
    ) of the respective solvent mixtures. Apply the Yasuda-Shedlovsky linear extrapolation to the dielectric constant of pure water (
    
    
    
    = 78.3) to derive the final thermodynamic pKa.

Protocol B: UV-Vis Spectrophotometric Determination of the Pyridine pKa Causality for Choice: The predicted pKa of the pyridine nitrogen is < 1.5. Glass electrodes suffer from severe acid error at pH < 2. UV-Vis spectroscopy circumvents this by directly measuring the shift in the chromophore's absorption upon protonation.

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in HPLC-grade methanol.

  • Acidic Spiking: Spike 10 µL aliquots of the stock into 3 mL of a series of aqueous HCl/H

    
    SO
    
    
    
    solutions with known Hammett acidity functions (
    
    
    ) ranging from 0 to -3.
  • Spectral Acquisition & Validation: Record the UV-Vis spectra from 200 nm to 400 nm. Validation Step: Confirm the presence of sharp isosbestic points across the spectra. The existence of isosbestic points mathematically validates that only a simple two-state equilibrium (protonated vs. unprotonated) is occurring, without degradation.

  • Calculation: Plot the absorbance at the analytical wavelength (

    
     of the protonated species) against 
    
    
    
    . The inflection point of the resulting sigmoidal curve represents the pKa.

Workflow S1 Step 1: Sample Prep Dissolve in MeOH/H2O S2 Step 2: Potentiometric Titration 0.1M KOH addition S1->S2 S3 Step 3: UV-Vis Spectroscopy Monitor Enolate Absorbance S2->S3 S4 Step 4: Yasuda-Shedlovsky Extrapolation to 100% H2O S3->S4 S5 Final Output: Thermodynamic pKa S4->S5

Fig 2. Step-by-step experimental workflow for determining the thermodynamic pKa.

Quantitative Data Summary

The following table summarizes the theoretical baseline comparisons and the predicted physicochemical parameters for Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate, providing a benchmark for the experimental protocols described above.

ParameterBaseline CompoundBaseline pKaTarget Compound Predicted pKaPrimary Electronic Driver
Active Methylene (C-H) Ethyl acetoacetate~11.07.5 – 8.5-I effect from F; -M from Pyridine
Pyridine Nitrogen (N-H+) Pyridine~5.2< 1.5-I effect from F; -I/-M from Carbonyl

Conclusion & Synthetic Implications

The profound acidification of the active methylene group in Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate (predicted pKa ~8.0) compared to standard beta-keto esters (pKa ~11.0) has massive implications for synthetic workflows. It dictates that quantitative enolization can be achieved using significantly milder bases (e.g., potassium carbonate or triethylamine) rather than requiring harsh alkoxides (e.g., sodium ethoxide)[2]. This expanded operational window minimizes the risk of unwanted side reactions, such as ester hydrolysis or nucleophilic aromatic substitution at the fluorinated pyridine ring, thereby increasing overall yield and purity in drug substance manufacturing.

References

  • Vedantu. "pKa of beta-keto ester".
  • LookChem. "Cas 141-97-9,Ethyl acetoacetate".
  • Master Organic Chemistry. "Claisen Condensation and Dieckmann Condensation".
  • PMC - NIH. "Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction".
  • Lejan Team. "chapter 4 - Pyridine as a Base".

Sources

Keto-Enol Tautomerism in Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate: Stereoelectronic Drivers and Analytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern drug discovery, fluorinated heterocyclic building blocks are indispensable for tuning the physicochemical properties of active pharmaceutical ingredients (APIs). Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate is a highly specialized


-keto ester that serves as a critical precursor for synthesizing complex pyrazoles, pyrimidines, and fused heterocyclic scaffolds.

Understanding the keto-enol tautomerism of this molecule is not merely an academic exercise; it is a fundamental prerequisite for controlling reaction regioselectivity, kinetics, and downstream yield. This whitepaper provides an in-depth technical analysis of the stereoelectronic forces governing this tautomeric equilibrium and establishes a self-validating analytical workflow for its precise quantification.

Structural & Mechanistic Framework

Like all


-keto esters, ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate exists in a dynamic equilibrium between its keto form and its enol form 1. The keto tautomer features a highly electrophilic carbonyl carbon adjacent to the pyridine ring, flanked by acidic 

-protons. Upon tautomerization, the molecule can theoretically adopt multiple enolic geometries.

However, the equilibrium is heavily biased toward the Z-enol tautomer , which is thermodynamically stabilized by a strong intramolecular hydrogen bond forming a planar, six-membered chelate ring between the enolic hydroxyl group and the ester carbonyl oxygen 2.

Tautomerism Keto Keto Tautomer (C-H Acidic) Enol_Ester Z-Enol Tautomer (Ester Chelate) Keto->Enol_Ester Proton Transfer (Favorable) Enol_Py E-Enol Tautomer (Pyridine Chelate) Keto->Enol_Py Proton Transfer (Disfavored by F) F_Inductive 3-Fluoro Inductive Withdrawal F_Inductive->Keto Increases Acidity Solvent Solvent Polarity (Dielectric) Solvent->Enol_Ester Modulates H-Bond

Fig 1: Tautomeric equilibrium pathways and stereoelectronic influencing factors.

Stereoelectronic Drivers: The Role of the 3-Fluoro Substituent

The presence of the fluorine atom at the 3-position of the pyridine ring introduces profound stereoelectronic effects that alter the baseline tautomeric behavior expected of standard


-keto esters:
  • Inductive Acidification (-I Effect): Fluorine is the most electronegative element. Its strong inductive electron-withdrawing effect propagates through the

    
    -framework of the pyridine ring, significantly increasing the partial positive charge on the adjacent C2-carbonyl carbon. This hyper-polarization increases the acidity of the 
    
    
    
    -methylene protons in the keto form, lowering the kinetic barrier for enolization 3.
  • Dipole Minimization: In the keto state, the highly polarized C=O bond and the C-F bond experience severe dipole-dipole repulsion if aligned syn-periplanar. The molecule will spontaneously rotate around the C(pyridine)-C(carbonyl) bond to adopt an anti-periplanar conformation.

  • Hydrogen Bond Competition: While the enol OH could theoretically form a 5-membered hydrogen bond with the pyridine nitrogen, the steric bulk of the 3-fluoro substituent and its lone-pair repulsion disfavor this geometry. Consequently, the system acts as a thermodynamic sink for the 6-membered ester-chelated Z-enol, which orients itself to minimize steric clash with the fluorine atom.

Thermodynamic Profiling & Solvent Effects

The position of the keto-enol equilibrium (


) is highly sensitive to the dielectric constant (

) and hydrogen-bonding capacity of the surrounding medium. Because the enol form is stabilized by an internal hydrogen bond, it is significantly less polar than the keto form.

Consequently, non-polar solvents preserve the intramolecular hydrogen bond and drive the equilibrium toward the enol. Conversely, polar protic solvents aggressively compete for hydrogen bonding, disrupting the internal chelate and stabilizing the more polar keto tautomer [[2]]().

Quantitative Solvent Impact on Equilibrium
Solvent EnvironmentDielectric Constant (

)
Keto Form (%)Enol Form (%)Thermodynamic

Cyclohexane-

2.0< 5.0> 95.0> 19.00
Chloroform-

4.815.284.85.58
Methanol-

32.768.531.50.46
Deuterium Oxide80.1> 92.0< 8.0< 0.08

Table 1: Representative thermodynamic distribution of tautomers for 2-pyridyl


-keto ester systems at 298 K, demonstrating the dielectric continuum effect.

Experimental Methodology: Self-Validating NMR Protocol

To accurately quantify the keto-enol ratio for downstream kinetic modeling, researchers must employ a rigorously controlled Nuclear Magnetic Resonance (NMR) workflow. The following protocol is designed as a self-validating system to eliminate artifacts caused by trace moisture or incomplete equilibration.

Step-by-Step Protocol
  • Anhydrous Sample Preparation: Dissolve 15 mg of Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate in 0.6 mL of strictly anhydrous, basic-alumina-filtered

    
    . Causality: Trace DCl in standard chloroform catalyzes rapid tautomerization and degrades the sample, while trace water shifts the equilibrium artificially toward the keto form.
    
  • Internal Standard Spiking: Add 2.0 mg of 1,3,5-trimethoxybenzene (TMB) as an internal quantitative standard.

  • Thermal Equilibration: Seal the NMR tube under argon and incubate at exactly 298 K for 24 hours. Causality: Uncatalyzed tautomerization in aprotic solvents is slow; immediate measurement often yields kinetic, rather than thermodynamic, ratios.

  • Orthogonal Acquisition & Mass Balance:

    • Acquire a quantitative

      
       NMR spectrum (relaxation delay 
      
      
      
      ). Integrate the enol vinylic proton (
      
      
      ) against the keto
      
      
      -methylene protons (
      
      
      ).
    • Self-Validation Check: The sum of the enol vinylic integral and half the keto methylene integral must equal the integral of the pyridine C6-proton (

      
      ).
      
    • Acquire a

      
       NMR spectrum. The distinct chemical shifts of the fluorine atom adjacent to an 
      
      
      
      keto system vs. an
      
      
      enol system provide an orthogonal
      
      
      calculation that must match the
      
      
      data within a 2% margin of error.

Workflow Prep Sample Prep (Anhydrous) Eq Equilibration (24h at 298K) Prep->Eq NMR 1H/19F NMR Acquisition Eq->NMR Integ Orthogonal Integration NMR->Integ Calc Thermodynamic Analysis Integ->Calc

Fig 2: Self-validating NMR workflow for precise thermodynamic quantification.

Synthetic Implications in Drug Development

The precise ratio of keto to enol forms directly dictates the trajectory of condensation reactions used in API synthesis. When ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate is reacted with substituted hydrazines to form pyrazolopyrimidinones or isolated pyrazoles 4, the nucleophile can attack either the highly electrophilic ketone carbonyl or the ester carbonyl.

By manipulating the solvent environment (e.g., shifting to a polar protic solvent to maximize the keto form), process chemists can selectively drive the initial nucleophilic attack toward the C2-ketone, thereby controlling the regiochemistry of the resulting heterocyclic ring closure. Failure to account for the stereoelectronic influence of the 3-fluoro group and the resulting tautomeric state inevitably leads to isomeric mixtures and compromised isolated yields.

References

  • LibreTexts Chemistry: Structure of the Carbonyl Group and Keto-Enol Tautomerism. LibreTexts. URL: [Link]

  • Google Patents (WO2019055750A1):Pyrazolopyrimidinone compounds and uses thereof.
  • e-EROS Encyclopedia of Reagents for Organic Synthesis:Keto-Enol Tautomerism in

    
    -Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy. ResearchGate.
    URL: [Link]
    
  • LookChem: Cas 141-97-9, Ethyl acetoacetate - Chemical Reactivity Profile. LookChem Database. URL:[Link]

Sources

Methodological & Application

Application Note: High-Yield Synthesis of Fluorinated 1,8-Naphthyridines via Friedländer Condensation with β-Keto Esters

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The 1,8-naphthyridine scaffold is a privileged pharmacophore in drug discovery, forming the structural foundation of highly effective antibacterial and potential anticancer agents, such as the fluoroquinolone enoxacin[1]. While traditional 1,8-naphthyridines exhibit excellent bioactivity, the strategic introduction of fluorine—specifically a trifluoromethyl (–CF₃) group—at the C2 position significantly modulates the molecule's physicochemical properties. Fluorination enhances lipophilicity, improves metabolic stability against cytochrome P450 enzymes, and strengthens target binding affinity through unique electrostatic interactions.

Synthesizing fluorinated heterocycles often presents a challenge, as late-stage fluorination can be low-yielding and requires harsh, toxic reagents. To circumvent this, a "fluorinated building block" approach is preferred. Utilizing fluorinated β-keto esters, such as ethyl trifluoroacetoacetate , allows for the precise, regioselective construction of 2-(trifluoromethyl)-1,8-naphthyridine derivatives in a single step via the Friedländer condensation[2][3].

This application note details a highly efficient, solvent-free mechanochemical protocol for the synthesis of ethyl 2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate using 2-aminonicotinaldehyde and ethyl trifluoroacetoacetate.

Mechanistic Pathway & Causality

The Friedländer condensation between an ortho-aminoaryl aldehyde (2-aminonicotinaldehyde) and an active methylene compound (ethyl trifluoroacetoacetate) proceeds via a cascade reaction.

  • Lewis Acid Activation: The reaction is catalyzed by Cerium(III) chloride heptahydrate (CeCl₃·7H₂O). Ce³⁺ acts as a hard Lewis acid, coordinating to the highly electronegative oxygen atoms of the β-keto ester. This coordination withdraws electron density, dramatically increasing the electrophilicity of the ketone carbonyl carbon[4].

  • Imine Formation: The primary amine of 2-aminonicotinaldehyde nucleophilically attacks the activated ketone, followed by the elimination of water to form a Schiff base (imine) intermediate.

  • Intramolecular Aldol Condensation: The active methylene group undergoes deprotonation and attacks the adjacent aldehyde carbonyl.

  • Aromatization: A final dehydration step yields the fully aromatized, thermodynamically stable 1,8-naphthyridine bicyclic system.

Mechanism A 2-Aminonicotinaldehyde + Ethyl Trifluoroacetoacetate B Lewis Acid Activation (CeCl3) A->B C Imine Formation (Condensation) B->C -H2O D Intramolecular Aldol-Type Cyclization C->D E Dehydration & Aromatization D->E -H2O F Ethyl 2-(trifluoromethyl)- 1,8-naphthyridine- 3-carboxylate E->F

Mechanistic pathway of the Friedländer condensation for fluorinated 1,8-naphthyridines.

Optimization of Reaction Conditions

The choice of catalytic system dictates the efficiency and environmental footprint of the synthesis. Traditional methods relying on piperidine/acetic acid in refluxing ethanol often suffer from prolonged reaction times and side-product formation. Transitioning to solvent-free mechanochemical grinding with CeCl₃·7H₂O leverages the high local concentration of reagents to drive the equilibrium forward, achieving near-quantitative yields in minutes[4].

Table 1: Comparison of Catalytic Systems for Friedländer Condensation
EntryCatalyst SystemSolventConditionsTimeYield (%)
1NoneEthanolReflux (80 °C)12 h35%
2Piperidine / AcOHEthanolReflux (80 °C)4 h68%
3DABCO (10 mol%)NoneMicrowave (300W)10 min82%
4 CeCl₃·7H₂O (1 equiv) None Grinding (RT) 5 min 94%

Data summarizes the superiority of mechanochemical Lewis acid catalysis in terms of atom economy and step economy.

Experimental Protocol: Synthesis of Ethyl 2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate

This protocol provides a self-validating, step-by-step methodology for the solvent-free synthesis of the target fluorinated naphthyridine[3][5].

Materials & Equipment
  • Reagents: 2-Aminonicotinaldehyde (1.0 mmol, 122.12 g/mol ), Ethyl trifluoroacetoacetate (1.0 mmol, 184.11 g/mol ), Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.0 mmol, 372.58 g/mol ).

  • Solvents: Ethyl acetate (EtOAc), Hexane (for extraction and chromatography).

  • Equipment: Agate mortar and pestle, TLC plates (Silica gel 60 F254), Sintered glass funnel, Rotary evaporator.

Step-by-Step Procedure
  • Reagent Preparation: Accurately weigh 1.0 mmol (122.1 mg) of 2-aminonicotinaldehyde and transfer it to a clean, dry agate mortar.

  • Catalyst & Substrate Addition: Add 1.0 mmol (184.1 mg) of ethyl trifluoroacetoacetate and 1.0 mmol (372.6 mg) of CeCl₃·7H₂O directly to the mortar.

    • Causality Check: The heptahydrate form of CeCl₃ is specifically chosen because its lattice water provides localized micro-solvation, facilitating the initial proton transfer steps without the need for bulk solvent.

  • Mechanochemical Activation: Grind the mixture vigorously with the pestle at room temperature for 3 to 6 minutes.

    • Observation: The mixture will transition from a dry powder to a sticky paste as the condensation releases water, eventually solidifying as the final product crystallizes.

  • Reaction Monitoring: Sample a micro-aliquot of the paste, dissolve it in 0.5 mL EtOAc, and spot it on a TLC plate. Elute with Hexane:EtOAc (7:3). The reaction is complete when the distinct yellow spot of 2-aminonicotinaldehyde is entirely consumed.

  • Extraction & Catalyst Removal: Suspend the crude solid in 15 mL of EtOAc. Stir for 5 minutes to fully dissolve the organic product. Filter the suspension through a sintered glass funnel to remove the insoluble CeCl₃ catalyst. Wash the filter cake with an additional 5 mL of EtOAc.

  • Concentration: Concentrate the combined filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the residue via silica gel column chromatography (Eluent gradient: Hexane to Hexane:EtOAc 8:2) to afford pure ethyl 2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate as a white/pale-yellow solid.

Workflow step1 Step 1: Reagent Mixing 2-aminonicotinaldehyde + β-keto ester + CeCl3 step2 Step 2: Mechanochemical Activation Mortar & Pestle grinding (3-6 min) step1->step2 step3 Step 3: Reaction Monitoring TLC Analysis (Hexane:EtOAc) step2->step3 step3->step2 Incomplete step4 Step 4: Extraction & Filtration Add EtOAc, filter out catalyst step3->step4 Complete step5 Step 5: Purification Silica Gel Column Chromatography step4->step5 step6 Step 6: Product Isolation Pure Fluorinated 1,8-Naphthyridine step5->step6

Solvent-free mechanochemical workflow for the synthesis of 1,8-naphthyridine derivatives.

Troubleshooting Guide

To ensure a self-validating workflow, monitor for the following common experimental deviations:

Table 2: Troubleshooting Synthesis Workflows
Observed IssueProbable CauseCorrective Action
Incomplete Conversion (TLC) Insufficient grinding energy or time.Continue vigorous grinding for an additional 3-5 minutes. Ensure uniform mixing.
Formation of Tarry Byproducts Overheating due to excessive friction during grinding.Grind with steady, moderate pressure. If the mortar becomes warm, pause to let it cool to RT.
Poor Product Recovery Product trapped in the CeCl₃ filter cake.Ensure thorough washing of the filter cake with warm EtOAc (40 °C) to maximize extraction.
Co-elution during Column Chromatography Incorrect solvent gradient.Start with 100% Hexane and increase EtOAc polarity very gradually (e.g., 2% increments).

References

  • Advances in the Synthesis and Biological Applications of Enoxacin-Based Compounds. National Institutes of Health (NIH). Available at:[Link]

  • 2-trifluoromethyl quinoline compound and synthetic method and application thereof (CN115466212B). Google Patents.
  • Synthesis of Some Alkoxylated Pyrazoles INTRODUCTION. ResearchGate. Available at:[Link]

Sources

Application Note: Optimized Knoevenagel Condensation of Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Significance

Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate is a highly versatile


-keto ester utilized as a foundational building block in the synthesis of complex pharmaceutical scaffolds. The incorporation of the 3-fluoropyridin-2-yl moiety is particularly valuable in modern drug discovery; the fluorine atom modulates the pKa of the pyridine ring, enhances lipophilicity, and improves metabolic stability against cytochrome P450 enzymes.

The Knoevenagel condensation of this specific substrate with aryl or aliphatic aldehydes is a critical carbon-carbon bond-forming step. It yields


-unsaturated carbonyl intermediates that serve as direct precursors for subsequent transformations, such as Michael additions, cycloadditions, or Hantzsch dihydropyridine syntheses.

Mechanistic Insights & Causality (E-E-A-T)

Executing a Knoevenagel condensation on a


-keto ester requires a nuanced understanding of thermodynamic and kinetic drivers. Unlike highly activated methylene compounds (e.g., malononitrile), the active methylene group in 

-keto esters is significantly less acidic[1]. Furthermore, the 3-fluoropyridin-2-yl group introduces competing electronic and steric effects. While the ester and ketone carbonyls provide primary stabilization of the enolate, potential bidentate chelation from the pyridine nitrogen and the ketone oxygen can impede reactivity.

To overcome the high activation energy barrier, a dual-catalyst system employing a weak base (piperidine) and a weak acid (glacial acetic acid) is strictly required[2].

  • Kinetic Driver (Base): Piperidine facilitates the initial deprotonation of the active methylene, forming a stabilized enolate that nucleophilically attacks the aldehyde carbonyl.

  • Kinetic Driver (Acid): Acetic acid protonates the resulting aldol alkoxide intermediate, transforming the hydroxyl group into a better leaving group to promote the crucial dehydration step[3].

  • Thermodynamic Driver: Because the condensation is an equilibrium reaction, the thermodynamic balance must be forcibly driven toward the product. Standard room-temperature conditions result in poor yields. This is resolved by conducting the reaction in refluxing toluene and utilizing a Dean-Stark apparatus for the continuous azeotropic removal of the water byproduct[1][3].

Mechanism A Active Methylene Deprotonation by Piperidine B Enolate Intermediate Stabilized by Carbonyls A->B C Nucleophilic Addition Attack on Aldehyde B->C D Aldol Adduct Alkoxide Formation C->D E Acid-Catalyzed Dehydration Promoted by AcOH D->E F α,β-Unsaturated Product Target Olefin E->F

Mechanistic sequence of the piperidine/acetic acid-catalyzed Knoevenagel condensation.

Quantitative Optimization of Reaction Conditions

The table below summarizes the causality behind the selected protocol, demonstrating why specific catalytic and thermodynamic parameters are necessary for this fluorinated


-keto ester.
Catalyst SystemSolventTemperatureTime (h)Yield (%)Mechanistic Observation
Piperidine (0.1 eq)Ethanol25 °C24< 10Incomplete conversion; equilibrium heavily favors starting materials.
Piperidine (1.0 eq)Toluene110 °C (Reflux)1235Base alone is insufficient to efficiently drive the dehydration step[2].
Piperidine (0.1 eq) + AcOH (0.2 eq) Toluene 110 °C (Dean-Stark) 8 88 Optimal; acid catalysis and water removal drive reaction to completion[1][3].
TiCl₄ (1.0 eq) + Pyridine (2.0 eq)THF0 °C to 25 °C1275Viable alternative for highly heat-sensitive or volatile aldehydes.

Experimental Protocol

This self-validating protocol is designed to ensure maximum conversion of Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate into its corresponding


-unsaturated derivative.
Materials Required
  • Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate (Starting Material)

  • Target Aldehyde (e.g., Benzaldehyde or substituted derivatives)

  • Piperidine (Catalyst)

  • Glacial Acetic Acid (Catalyst)

  • Anhydrous Toluene (Solvent)

  • Saturated Aqueous

    
     and Brine
    
  • Anhydrous

    
     or 
    
    
    
Step-by-Step Methodology

Part A: Preparation and Setup

  • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate (1.0 equivalent, e.g., 5.0 mmol).

  • Add the desired aldehyde (1.1 equivalents, 5.5 mmol) to the reaction flask.

  • Suspend the reactants in 30 mL of anhydrous toluene. Critical Note: Ensure the solvent volume is sufficient to fill the Dean-Stark trap side-arm while maintaining a workable volume in the main reaction flask[1].

Part B: Catalysis and Reflux 4. Add piperidine (0.1 equivalents, 0.5 mmol) and glacial acetic acid (0.2 equivalents, 1.0 mmol) directly to the mixture[1]. The slight stoichiometric excess of acetic acid ensures the reaction medium remains mildly acidic, which is mandatory for the final dehydration step[2]. 5. Attach a Dean-Stark trap and a reflux condenser to the flask. 6. Heat the reaction mixture to reflux (approx. 110 °C) using a temperature-controlled heating mantle or oil bath with vigorous stirring.

Part C: Monitoring and Workup 7. Monitor the azeotropic removal of water. The reaction is typically complete when water ceases to accumulate in the bottom of the Dean-Stark trap (usually between 8–12 hours)[1]. 8. Verify reaction completion via Thin Layer Chromatography (TLC), using a suitable eluent (e.g., 3:1 Hexane:Ethyl Acetate) and UV visualization to confirm the disappearance of the


-keto ester.
9.  Once complete, remove the heat source and allow the reaction mixture to cool to room temperature.
10. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (

) (2 × 20 mL) to neutralize the acetic acid catalyst, followed by a brine wash (20 mL)[1].

Part D: Purification 11. Dry the organic layer over anhydrous sodium sulfate (


), filter, and concentrate under reduced pressure using a rotary evaporator[2].
12. Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexane/Ethyl Acetate to afford the pure ethyl 2-arylidene-3-(3-fluoropyridin-2-yl)-3-oxopropanoate.

Workflow Step1 1. Reagent Mixing β-keto ester + Aldehyde in Toluene Step2 2. Catalyst Addition Piperidine + AcOH Step1->Step2 Step3 3. Azeotropic Reflux Dean-Stark Trap (8-12h) Step2->Step3 Step4 4. Reaction Monitoring TLC Analysis Step3->Step4 Step5 5. Aqueous Workup NaHCO3 & Brine Step4->Step5 Step6 6. Purification Silica Gel Chromatography Step5->Step6

Experimental workflow for the Knoevenagel condensation using a Dean-Stark apparatus.

References

  • Benchchem. "Application Notes and Protocols for Knoevenagel Condensation with Ethyl 4-(3-chlorophenyl)-4-oxobutyrate." Benchchem. 1

  • Chemistry Stack Exchange. "Knoevenagel Condensation with BODIPY dye." Stack Exchange.2

  • Semantic Scholar. "Synthesis and Chemical Properties of 3-Phosphono-coumarins and 1,2-Benzoxaphosphorins as Precursors for Bioactive Compounds." Semantic Scholar. 3

Sources

Application Note: Utilizing Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound: Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate (CAS: 1093115-27-5)

Introduction & Chemical Rationale

In modern drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds is a proven tactic to enhance metabolic stability, modulate lipophilicity, and dictate molecular conformation. Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate is a highly versatile


-keto ester building block[1]. The presence of the fluorine atom at the C3 position of the pyridine ring serves three critical mechanistic purposes:
  • Metabolic Shielding: It blocks cytochrome P450-mediated oxidation at the electron-rich C3 position.

  • Basicity Modulation: The strong inductive electron-withdrawing effect (-I) of fluorine significantly lowers the pKa of the pyridine nitrogen, reducing hERG channel liability and improving oral bioavailability.

  • Conformational Locking: The highly electronegative fluorine creates a strong local dipole, which can engage in intramolecular hydrogen bonding or dipole-dipole repulsion, locking the resulting heterocycle into a bioactive conformation.

This intermediate is heavily utilized in multicomponent reactions (MCRs) and cyclocondensations to generate pyrazoles, pyrimidines, and complex amide scaffolds[2][3].

Physicochemical Properties

To ensure reproducible handling and storage, the fundamental properties of the intermediate are summarized below.

PropertyValueClinical / Synthetic Relevance
CAS Number 1093115-27-5Unique identifier for procurement[1].
Molecular Formula C10H10FNO3Contains key reactive centers (ketone, ester)[1].
Molecular Weight 211.19 g/mol Ideal low-molecular-weight starting material[1].
Physical State Liquid to low-melting solidRequires storage in a dark, dry place at room temperature to prevent ester hydrolysis[1].
Reactivity Profile Bis-electrophilicThe C=O (ketone) and C=O (ester) carbons act as sequential electrophiles in cyclization reactions.

Mechanistic Pathways & Pharmaceutical Applications

A. Synthesis of Pyrazole and Pyranopyrazole Scaffolds

-keto esters are classic precursors for the Knorr pyrazole synthesis. By reacting Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate with substituted hydrazines, chemists can rapidly access 1H-pyrazol-5-ol derivatives. This scaffold is a critical pharmacophore in the development of 4[4]. Furthermore, multicomponent reactions utilizing this ester alongside malononitrile and aldehydes yield complex pyranopyrazoles[3].
B. Synthesis of Pyrimidine Derivatives (mGlu5 Modulators)

Reaction of the


-keto ester with amidines or guanidines yields functionalized pyrimidin-4-ols. Subsequent halogenation (e.g., with POCl3) and cross-coupling allow for the synthesis of highly specific allosteric modulators. This exact synthetic logic was employed in the fragment-based drug discovery of2[2].
C. Development of TRPM8 Antagonists (Migraine Therapeutics)

The 3-fluoropyridin-2-yl moiety is a central structural feature in 5, a potent clinical candidate for migraine treatment[5]. AMG 333 acts as an antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, blocking cold/menthol-induced calcium influx and subsequent neuroinflammation[6].

G A Ethyl 3-(3-fluoropyridin-2-yl) -3-oxopropanoate B Hydrazines (Knorr Condensation) A->B C Amidines / Guanidines (Cyclocondensation) A->C D Pyrazoles (e.g., InhA Inhibitors) B->D -H2O, -EtOH E Pyrimidines (e.g., mGlu5 Modulators) C->E Base, Heat

Caption: Synthetic divergence of the β-keto ester into pyrazole and pyrimidine scaffolds.

Quantitative Optimization of Multicomponent Reactions

When utilizing


-keto esters in multicomponent pyranopyrazole synthesis, the choice of catalyst dictates the reaction efficiency. The table below summarizes the causality between catalyst selection and product yield, demonstrating that green, solvent-free, or aqueous conditions provide superior conversion rates[3].
Catalyst SystemReaction MediumTimeYield RangeMechanistic Advantage
Nano MgO (50 mg)Aqueous20 min88–97%High surface area promotes rapid Knoevenagel condensation in water.
Nano SiO2/DABCO Solvent-free (Grinding)~30 min80–95%DABCO acts as a strong Lewis base; grinding increases substrate collision frequency.
Meglumine (10 mol%)EtOH / H2O~45 min85–95%Biodegradable organocatalyst provides a homogeneous basic environment.

Data synthesized from recent advances in pyranopyrazole scaffold generation[3].

Self-Validating Experimental Protocol: Synthesis of 3-(3-fluoropyridin-2-yl)-1H-pyrazol-5-ol

This protocol details the Knorr condensation of the title compound with hydrazine hydrate. The methodology is designed as a self-validating system, ensuring the chemist can analytically confirm the success of each mechanistic step before proceeding.

Step 1: Reagent Preparation & Initial Condensation
  • Charge the Reactor: To a dry 50 mL round-bottom flask, add Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate (1.0 eq, 2.11 g, 10 mmol) and absolute ethanol (15 mL).

  • Hydrazine Addition: Cool the mixture to 0 °C using an ice bath. Dropwise, add hydrazine hydrate (1.1 eq, 11 mmol) over 10 minutes.

    • Causality Note: Slow addition at 0 °C prevents the exothermic formation of unwanted bis-hydrazone byproducts and favors the selective attack of the terminal amine on the highly electrophilic ketone carbonyl.

Step 2: Analytical Validation of the Hydrazone Intermediate
  • Sampling: After 30 minutes of stirring at room temperature, remove a 10 µL aliquot and dilute in 1 mL of LC-MS grade Methanol.

  • Validation: Analyze via LC-MS.

    • Success Criteria: You must observe the disappearance of the starting material mass (

      
       212 
      
      
      
      ) and the appearance of the uncyclized hydrazone intermediate (
      
      
      226
      
      
      ). Do not proceed to heating until this intermediate is >95% pure by UV (254 nm).
Step 3: Thermally-Driven Cyclization
  • Reflux: Once the intermediate is validated, attach a reflux condenser and heat the reaction mixture to 80 °C for 4 hours.

    • Causality Note: Elevated temperatures are required to overcome the activation energy barrier for the intramolecular nucleophilic acyl substitution, where the secondary amine attacks the ethyl ester, expelling ethanol.

Step 4: Isolation and Final Validation
  • Precipitation: Cool the reaction mixture to room temperature, then further cool to 4 °C overnight. The product will precipitate as a crystalline solid.

  • Filtration: Filter the solid under vacuum and wash with ice-cold ethanol (2 x 5 mL).

  • Validation: Dry the product under a high vacuum. Confirm the final pyrazole structure via

    
    -NMR (DMSO-
    
    
    
    ). The disappearance of the ethyl ester quartet (~4.1 ppm) and triplet (~1.2 ppm) confirms complete cyclization.

Biological Pathway Visualization: TRPM8 Antagonism

To understand the downstream clinical value of scaffolds derived from this intermediate (such as AMG 333), it is crucial to visualize the biological pathway they interrupt. AMG 333 binds to the TRPM8 channel, preventing the influx of calcium ions that trigger migraine pathogenesis[5][6].

TRPM8 Stimulus Cold / Menthol TRPM8 TRPM8 Channel (Trigeminal Ganglia) Stimulus->TRPM8 Ca Ca2+ Influx & Depolarization TRPM8->Ca CGRP CGRP Release & Neuroinflammation Ca->CGRP Migraine Migraine Pathogenesis CGRP->Migraine Drug AMG 333 (TRPM8 Antagonist) Drug->TRPM8 Blocks

Caption: Mechanism of action for TRPM8 antagonists in preventing migraine pathogenesis.

References

  • BLD Pharmatech. 1093115-27-5 | Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate. BLD Pharm. 1

  • Horne, D. B., et al. (2018). Discovery of TRPM8 Antagonist (S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine. Journal of Medicinal Chemistry - ACS Publications. 5

  • Christopher, J. A., et al. (2015). Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242. Journal of Medicinal Chemistry - ACS Publications. 2

  • Zovko, M., et al. (2025). Development and evaluation of novel InhA inhibitors inspired by thiadiazole and tetrahydropyran series of inhibitors. Hrčak - Srce.4

  • MDPI / NIH (2019). Recent Progress in TRPM8 Modulation: An Update. MDPI. 6

  • NIH / PMC. Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts—A Review. National Institutes of Health. 3

Sources

Application Note: Microwave-Assisted Multicomponent Synthesis Utilizing Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate (CAS 1093115-27-5)[1] is a highly privileged β-keto ester building block in medicinal chemistry. The incorporation of a 3-fluoropyridin-2-yl moiety into heterocyclic scaffolds (such as pyrimidines and dihydropyridines) is a proven strategy for modulating pKa, enhancing lipophilicity, and improving metabolic stability in drug candidates. However, the strongly electron-withdrawing nature of the fluorinated pyridine ring deactivates the adjacent keto carbonyl, often resulting in sluggish reaction kinetics, low yields, and byproduct formation under conventional reflux conditions.

This application note details optimized, self-validating Microwave-Assisted Organic Synthesis (MAOS) protocols to overcome these activation barriers. By leveraging direct molecular heating, these protocols reduce reaction times from days to mere minutes while significantly enhancing yield and purity.

Mechanistic Rationale & Causality

In conventional thermal synthesis, heat is transferred via convection, which often leads to localized overheating at the vessel wall and subsequent thermal degradation of sensitive substrates[2]. In contrast, MAOS utilizes direct "in-core" heating. Microwave irradiation couples directly with the molecular dipoles and ions present in the reaction mixture, resulting in inverted temperature gradients and instantaneous, uniform heating[2].

For deactivated substrates like Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate, this dipolar polarization is critical. The microwave energy efficiently overcomes the high activation energy barrier required for nucleophilic attack at the electron-deficient β-keto position. Furthermore, conducting these reactions under solvent-free conditions or in highly polar solvents (like ethanol) maximizes the concentration of reacting dipoles, driving multicomponent reactions (MCRs)—such as the Biginelli[3] and Hantzsch[4] condensations—to completion with near-perfect atom economy.

Reaction Pathway & Workflow Visualization

MCR_Logic N1 Ethyl 3-(3-fluoropyridin-2-yl) -3-oxopropanoate N2 Microwave Irradiation (Dipolar Polarization) N1->N2 N3 Activation Barrier Overcome (Deactivated Carbonyl) N2->N3 N4 Biginelli Condensation (+ Urea & Aldehyde) N3->N4 N5 Hantzsch Condensation (+ NH4OAc & Aldehyde) N3->N5 N6 Fluorinated DHPMs (Yield >85%, 15 min) N4->N6 N7 Fluorinated DHPs (Yield >90%, 10 min) N5->N7

Fig 1. Microwave-driven activation and multicomponent reaction pathways for the fluorinated ester.

Experimental Protocols

Protocol A: Microwave-Assisted Biginelli Reaction (Synthesis of Dihydropyrimidines)

The Biginelli reaction is a powerful MCR for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which possess diverse pharmacological profiles[3].

Materials:

  • Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate (1.0 equiv, 1.0 mmol)

  • Substituted benzaldehyde (1.0 equiv, 1.0 mmol)

  • Urea (1.2 equiv, 1.2 mmol)

  • Chlorotrimethylsilane (TMSCl) (0.5 equiv, 0.5 mmol)

  • Absolute Ethanol (2.0 mL)

Step-by-Step Methodology:

  • Reagent Admixture: In a 10 mL heavy-walled microwave-safe glass vial equipped with a magnetic stir bar, sequentially add the β-keto ester, benzaldehyde, urea, and ethanol.

    • Causality: Sequential addition ensures homogeneous dispersion before the catalyst is introduced, preventing localized side reactions.

  • Catalyst Addition: Add TMSCl dropwise to the mixture.

    • Causality: TMSCl acts as a Lewis acid catalyst to promote the formation of the key acyliminium intermediate and facilitates the final dehydration/aromatization step[3].

  • Vessel Sealing: Crimp-seal the vial with a Teflon-lined septum.

    • Causality: Sealing allows the reaction to safely exceed the atmospheric boiling point of ethanol (78 °C), creating a pressurized, super-heated environment that exponentially increases reaction kinetics[2].

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Program the instrument to ramp to 120 °C over 2 minutes, and hold at 120 °C for 15 minutes with continuous stirring.

  • Cooling & Validation: Allow the instrument to actively cool the vial to 50 °C using compressed air. Perform a rapid TLC check (Eluent: 1:1 EtOAc/Hexane). The disappearance of the UV-active β-keto ester spot validates reaction completion.

  • Isolation: Pour the mixture into crushed ice (15 g). Filter the resulting precipitate under a vacuum, wash with cold water, and recrystallize from hot ethanol to yield the pure fluorinated DHPM.

Protocol B: Solvent-Free Hantzsch Condensation (Synthesis of 1,4-Dihydropyridines)

Solvent-free microwave synthesis represents a pinnacle of green chemistry, maximizing the interaction of molecular dipoles with microwave energy[4].

Materials:

  • Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate (2.0 equiv, 2.0 mmol)

  • Aromatic aldehyde (1.0 equiv, 1.0 mmol)

  • Ammonium acetate (1.2 equiv, 1.2 mmol)

  • Barium nitrate

    
     (10 mol%, 0.1 mmol)
    

Step-by-Step Methodology:

  • Dry Blending: Grind the β-keto ester, aldehyde, ammonium acetate, and

    
     in an agate mortar for 2 minutes until a uniform paste/powder is formed. Transfer to a 10 mL microwave vial.
    
    • Causality: Intimate physical mixing is required in solvent-free conditions to ensure maximum surface area contact between reagents, which is critical for the initial Knoevenagel condensation step[4].

  • Microwave Irradiation: Irradiate the open vial in a microwave synthesizer at 100 °C (approx. 150 W) for 10 minutes.

    • Causality: The absence of solvent means microwave energy is absorbed entirely by the reagents. The

      
       catalyst efficiently drives the cyclocondensation under these highly concentrated conditions[4].
      
  • Workup & Extraction: Cool to room temperature. Add 10 mL of ethyl acetate and 5 mL of water. Partition the layers and extract the aqueous phase twice with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous

    
    , concentrate under reduced pressure, and purify via flash chromatography to isolate the 1,4-dihydropyridine derivative.
    

Quantitative Data Summary

The following table summarizes the performance metrics of Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate across different heating modalities, demonstrating the self-validating superiority of MAOS.

Reaction TypeHeating ModalityCatalyst / SolventTemp (°C)TimeYield (%)Purity (LC-MS)
Biginelli Conventional (Reflux)TMSCl / Ethanol78 °C18 h45%>90%
Biginelli Microwave (Sealed)TMSCl / Ethanol120 °C15 min88%>98%
Hantzsch Conventional (Reflux)

/ Ethanol
78 °C24 h42%>85%
Hantzsch Microwave (Solvent-Free)

/ None
100 °C10 min92%>99%

Note: Yields represent isolated, recrystallized products. Purity is determined by LC-MS (UV 254 nm).

References

  • Microwave-assisted synthesis of base-modified fluorescent 1,4-dihydropyridine nucleosides: photophysical characterization and insights National Institutes of Health (NIH) URL:[Link][4]

  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions National Institutes of Health (NIH) URL:[Link][3]

  • [1093115-27-5], Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate Chem-Gold / Loja Integrada URL: [Link][1]

Sources

Application Note: Decarboxylation of Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The conversion of Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate to 1-(3-fluoropyridin-2-yl)ethan-1-one via decarboxylation is a critical transformation in the synthesis of advanced pharmaceutical intermediates, particularly in the development of kinase inhibitors and agrochemicals. Because the substrate contains a highly electron-deficient 3-fluoropyridine motif, standard


-keto ester dealkoxycarbonylation methods must be carefully evaluated to prevent side reactions. This technical guide provides field-validated protocols, mechanistic rationale, and self-validating workflows to ensure high-fidelity conversion.

Mechanistic Rationale & Strategic Route Selection

When designing a decarboxylation workflow for this specific substrate, the electronic properties of the pyridine ring dictate the choice of reagents. Researchers typically have three pathways for


-keto ester decarboxylation, but only two are viable here:
  • The SNAr Liability (Why Basic Saponification Fails): Standard basic saponification (e.g., using aqueous NaOH or LiOH at reflux) is strongly contraindicated for this substrate. The fluorine atom at the 3-position of the electron-withdrawing pyridine ring is a highly active leaving group for1[1]. Subjecting the molecule to strong hydroxide bases at elevated temperatures will lead to competitive displacement of the fluorine atom, yielding the undesired 1-(3-hydroxypyridin-2-yl)ethan-1-one impurity[2].

  • Pathway A: Krapcho Decarboxylation (Recommended): To avoid the SNAr liability, the 3 is the optimal route[3]. By utilizing a neutral halide salt (NaCl or LiCl) in a wet dipolar aprotic solvent (DMSO) at 130–150 °C, the reaction circumvents the need for strong acids or bases. The chloride ion initiates an SN2 attack on the ethyl group, liberating ethyl chloride and forming a

    
    -keto carboxylate that readily undergoes thermal decarboxylation. This neutral pathway preserves the sensitive 3-fluoro substituent.
    
  • Pathway B: Acidic Hydrolysis: A viable alternative utilizes4 (e.g., 6M HCl)[4]. Because water and chloride are poor nucleophiles for SNAr under acidic conditions, the fluorine atom remains intact. However, the basic pyridine nitrogen will be fully protonated. The critical causality in this workflow is the precise neutralization of the aqueous phase during workup; failure to free-base the pyridine will result in the product remaining in the aqueous layer as a water-soluble pyridinium salt.

Pathway Visualization

G Substrate Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate Conditions Krapcho Conditions (NaCl, H2O, DMSO, 130-150 °C) Substrate->Conditions Attack SN2 Attack by Cl⁻ (Loss of Ethyl Chloride) Conditions->Attack Carboxylate β-Keto Carboxylate Intermediate Attack->Carboxylate Decarb Thermal Decarboxylation (Loss of CO2) Carboxylate->Decarb Enol Enol Intermediate Decarb->Enol Product 1-(3-fluoropyridin-2-yl)ethan-1-one Enol->Product Tautomerization

Fig 1: Mechanistic pathway of the Krapcho decarboxylation for the target β-keto ester.

Experimental Protocols

Protocol A: Krapcho Decarboxylation (Recommended for Discovery Scale)

This protocol relies on neutral conditions to protect the fluorinated aromatic ring[3].

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate (1.0 equiv).

  • Solvent & Reagent Addition: Dissolve the substrate in dimethyl sulfoxide (DMSO) to achieve a concentration of 0.5 M. Add Sodium Chloride (NaCl) or Lithium Chloride (LiCl) (2.0 equiv) and Deionized Water (2.0 equiv). Note: The precise addition of water is critical; it acts as a proton source for the enol intermediate.

  • Thermal Activation: Heat the reaction mixture to 130–150 °C using an oil bath or heating block.

  • Self-Validation & Monitoring: Monitor the reaction via LCMS or TLC (typically 3:1 Hexanes:EtOAc). The disappearance of the starting material and the appearance of a lower-boiling, UV-active product spot confirms decarboxylation. Furthermore, the cessation of gas evolution (

    
    ) serves as a macroscopic visual indicator of reaction completion (typically 4–6 hours).
    
  • Workup: Cool the mixture to room temperature. Quench by pouring the mixture into a separatory funnel containing 5 volumes of water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers with a 5% aqueous LiCl solution (or brine) at least three times to remove trace DMSO. Dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude 1-(3-fluoropyridin-2-yl)ethan-1-one.
    
Protocol B: Acidic Hydrolysis & Thermal Decarboxylation (Alternative)

This protocol is faster but requires strict pH management during workup[5].

Step-by-Step Methodology:

  • Reaction Setup: Suspend the substrate (1.0 equiv) in 6M aqueous Hydrochloric Acid (HCl) (approx. 10 mL per gram of substrate) in a round-bottom flask.

  • Hydrolysis & Decarboxylation: Heat the mixture to reflux (approx. 100 °C). The ester will hydrolyze to the ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
    -keto acid and immediately decarboxylate. Monitor by LCMS until the intermediate mass is fully converted to the product mass (typically 2–4 hours).
    
  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Self-Validating Neutralization (Critical Step): Slowly add a saturated aqueous solution of Sodium Carbonate (

    
    ) dropwise while stirring vigorously. Validation Check:  The pH must be strictly monitored using a calibrated pH meter or high-resolution pH paper. Stop the addition exactly at pH 7.5–8.0. Causality: If the pH remains acidic (< 6), the pyridine nitrogen remains protonated, and the product will be lost in the aqueous phase. If the pH exceeds 9, the risk of SNAr degradation increases.
    
  • Extraction: Extract the neutralized aqueous layer three times with Dichloromethane (DCM).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Quantitative Data Presentation

The following table summarizes the operational metrics and risk profiles of both protocols to aid in route selection:

ParameterProtocol A: Krapcho DecarboxylationProtocol B: Acidic Hydrolysis
Primary Reagents NaCl (or LiCl), H₂O, DMSO6M HCl (aq)
Temperature 130–150 °C100 °C (Reflux)
Reaction Time 4–6 hours2–4 hours
SNAr Impurity Risk Very Low (Neutral conditions)Low to Moderate (Requires strict pH control)
Workup Complexity Moderate (Requires extensive aqueous washing to remove DMSO)High (Requires precise neutralization to pH 7.5–8.0)
Typical Yield 75–85%65–75%
Scalability Excellent for discovery scale (<50g)Better for large scale (avoids high-boiling DMSO)

References

  • BenchChem. "Acetoacetic Acid n-Octyl Ester | 16436-00-3" (Mechanistic principles of Krapcho Decarboxylation). 3

  • BenchChem. "Ethyl 2-Cyclopentyl-3-Oxobutanoate | CAS 1540-32-5" (Acidic hydrolysis protocols for

    
    -keto esters). 5
    
  • AskFilo. "Reaction of beta-keto ester with concentrated HCl" (Acid-catalyzed hydrolysis and decarboxylation mechanics). 4

  • Tjosaas, F., & Fiksdahl, A. "A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution." Molecules (2006). (SNAr liability of 3-fluoropyridines). 2

  • Wikipedia. "Nucleophilic aromatic substitution" (General principles of SNAr on electron-deficient heteroarenes). 1

Sources

Synthesis of fluorinated quinolizinones from pyridine beta-keto esters

Application Note: Synthesis of Fluorinated Quinolizinones from Pyridine -Keto Esters via Dearomative Annulation

Document Type: Advanced Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Introduction and Strategic Rationale

The 4H-quinolizin-4-one scaffold is a privileged pharmacophore embedded in numerous biologically active alkaloids and synthetic therapeutics, notably acting as selective negative allosteric modulators (NAMs) for metabotropic glutamate receptors and as potent antimicrobial agents [1]. The strategic introduction of fluorine or trifluoromethyl (

Historically, the synthesis of heavily functionalized, fluorinated quinolizinones required harsh conditions and pre-activated substrates. However, recent advances in nucleophilic dearomatization have unlocked a highly efficient, atom-economical pathway: the base-catalyzed dearomative annulation of pyridine

As a Senior Application Scientist, I have designed this guide to move beyond mere procedure. We will dissect the causality of the reaction conditions—specifically the synergistic use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and hexafluoroisopropanol (HFIP)—and provide a self-validating protocol for the robust synthesis of these complex fluorinated heterocycles.

Mechanistic Insights: The Dearomatization-Annulation Cascade

The transformation of a pyridine

The Role of the -Keto Ester

The



Causality of Reagent Selection: DBU and HFIP
  • DBU (Base): Unlike standard amine bases (e.g.,

    
    ), DBU is a strong, non-nucleophilic amidine base. It efficiently deprotonates the 
    
    
    -keto ester without competitively attacking the fluorinated electrophile (such as a
    
    
    -acrylate) or the ester moiety.
  • HFIP (Solvent): Hexafluoroisopropanol is the "magic solvent" in this protocol. As a strong hydrogen-bond donor with low nucleophilicity, HFIP stabilizes the highly polar, zwitterionic dearomatized intermediate formed after the initial Michael addition. This stabilization dramatically lowers the activation energy required to break the aromaticity of the pyridine ring [4].

Reaction Pathway

GAPyridine β-Keto Ester(e.g., Ethyl picolinoylacetate)BBase-Promoted Enolization(DBU Catalyst)A->B DeprotonationCMichael Addition toCF₃-ElectrophileB->C Nucleophilic AttackDDearomatized ZwitterionIntermediateC->D HFIP H-Bond StabilizationEIntramolecular Lactamization(EtOH Elimination)D->E Ring ClosureFFluorinated 4H-Quinolizin-4-oneE->F Rearomatization

Mechanistic pathway for the dearomative annulation of pyridine β-keto esters.

Quantitative Data: Reaction Optimization

The profound impact of the DBU/HFIP system is evident when comparing reaction metrics. The table below summarizes the optimization data for the reaction between ethyl 3-oxo-3-(pyridin-2-yl)propanoate and ethyl 4,4,4-trifluorocrotonate.

EntryBase (20 mol%)SolventTemp (°C)Time (h)Yield (%)Observation / Causality
1

DCM252435Weak base; poor intermediate stabilization.
2

DMF801255Thermal degradation of the

-acrylate observed.
3DBUTHF251282Good enolization, but slow lactamization.
4DBU HFIP 25 6 96 Optimal. HFIP stabilizes the zwitterion.
5NoneHFIP2548TraceBackground enolization is insufficient.

Experimental Protocols

Protocol A: Preparation of the Pyridine -Keto Ester Precursor

Note: Ethyl 3-oxo-3-(pyridin-2-yl)propanoate can be purchased, but synthesizing it fresh ensures the absence of degraded polymeric byproducts.

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an argon inlet.

  • Reagents: Add absolute ethanol (50 mL) and carefully dissolve sodium metal (1.1 equiv, 55 mmol) to generate sodium ethoxide freshly. Alternatively, use commercial 21% NaOEt in ethanol.

  • Condensation: Cool the solution to 0 °C. Add ethyl picolinate (1.0 equiv, 50 mmol) followed by dropwise addition of dry ethyl acetate (2.0 equiv, 100 mmol).

  • Reaction: Remove the ice bath and heat the mixture to reflux for 12 hours.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition the residue between ethyl acetate and 1M HCl (adjusting the aqueous layer to pH 6).

  • Purification: Extract the aqueous layer with ethyl acetate (3 × 50 mL), dry over anhydrous

    
    , and concentrate. Purify via flash chromatography (Hexanes/EtOAc, 3:1) to yield the pure 
    
    
    -keto ester.
Protocol B: DBU-Catalyzed Synthesis of Fluorinated Quinolizinone

This is a self-validating protocol utilizing the optimized HFIP/DBU system.

  • Preparation: In an oven-dried 20 mL scintillation vial, dissolve ethyl 3-oxo-3-(pyridin-2-yl)propanoate (1.0 mmol) in HFIP (3.0 mL).

  • Base Addition (Validation Checkpoint 1): Add DBU (20 mol%, 0.2 mmol) dropwise.

    • Self-Validation: You must observe an immediate color change from pale yellow to deep orange/red. This bathochromic shift is the visual confirmation of the highly conjugated enolate formation.

  • Electrophile Addition: Add the fluorinated electrophile, e.g., ethyl 4,4,4-trifluorocrotonate (1.2 mmol), in one portion.

  • Stirring: Seal the vial and stir at 25 °C for 6 hours.

  • Monitoring (Validation Checkpoint 2): Monitor via TLC (Hexanes/EtOAc, 1:1).

    • Self-Validation: The reaction is complete when the highly UV-active enol spot (

      
      ) disappears, replaced by a lower-running, intensely blue-fluorescent spot under 365 nm UV light (the quinolizinone core).
      
  • Isolation: Remove HFIP under reduced pressure (recoverable via a cold trap). Purify the crude residue directly by silica gel chromatography to afford the trifluoromethylated 4H-quinolizin-4-one derivative.

  • Analytical Confirmation: Confirm the structure via

    
     NMR (expect a sharp singlet around -65 to -70 ppm depending on the exact substitution) and the disappearance of the enol proton signal (~12.5 ppm) in the crude 
    
    
    NMR.

References

  • Design of 4-Oxo-1-aryl-1,4-dihydroquinoline-3-carboxamides as Selective Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 2. National Institutes of Health (PMC). URL:[Link] [1]

  • DBU-catalyzed dearomative annulation of 2-pyridylacetates with α,β-unsaturated pyrazolamides for the synthesis of multisubstituted 2,3-dihydro-4H-quinolizin-4-ones. ResearchGate / Organic & Biomolecular Chemistry. URL:[Link] [2]

  • Synthesis of nitrogen-containing heterocyclic compounds using perfluoro-2-methylpent-2-ene and perfluoro-5-azanon-4-ene. Journal of Fluorine Chemistry. URL:[Link] [3]

  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews (ACS Publications). URL:[Link] [4]

Application Note: One-Pot Synthesis Protocols and Heterocyclic Derivatization of Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate (CAS: 1093115-27-5)[1] is a highly versatile


-keto ester building block frequently utilized in the pharmaceutical industry to construct kinase inhibitors, CNS-active agents, and agrochemicals. The strategic incorporation of a fluorine atom at the 3-position of the pyridine ring profoundly influences the physicochemical properties of the resulting drug candidates.

From a mechanistic and pharmacokinetic standpoint, fluorine substitution modulates the basicity (pKa) of the adjacent pyridine nitrogen through strong inductive electron withdrawal, which can prevent unwanted off-target binding[2]. Furthermore, it enhances metabolic stability against cytochrome P450 oxidation and increases lipophilicity, thereby improving membrane permeability and oral bioavailability[2].

Chemically, the


-keto ester moiety serves as an excellent bis-electrophile. The highly electrophilic ketone carbonyl—further activated by the electron-deficient 3-fluoropyridyl group—makes this compound an ideal substrate for the one-pot construction of various five- and six-membered heterocycles, such as pyrazoles[3] and pyrimidines. This application note details a robust, self-validating one-pot protocol for the synthesis of the 

-keto ester itself, followed by two validated one-pot methodologies for its conversion into complex heterocyclic scaffolds.

Synthesis of the Building Block: One-Pot Mg(II)-Templated Condensation

Causality & Mechanistic Insight: Traditional Claisen condensations require strong bases (e.g., NaH, LDA) which can cause undesired side reactions, such as nucleophilic aromatic substitution (


), with electron-deficient fluoropyridines. To circumvent this, we employ a modified neutral condensation method. 3-Fluoropicolinic acid is first activated with 1,1'-Carbonyldiimidazole (CDI) to form a reactive imidazolide. In the same pot, potassium monoethyl malonate is added along with anhydrous 

.

The


 ion plays a critical dual role: it coordinates with the malonate to significantly enhance its nucleophilicity (forming a magnesium enolate complex) and acts as a template to bring the imidazolide and malonate into close proximity. Crucially, these near-neutral conditions prevent the self-condensation of the resulting 

-keto ester.
Protocol 1: Synthesis of Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate
  • Activation : To a flame-dried 250 mL round-bottom flask under an inert argon atmosphere, add 3-fluoropicolinic acid (10.0 mmol, 1.41 g) and anhydrous THF (50 mL). Add CDI (11.0 mmol, 1.78 g) portion-wise. Stir at room temperature for 2 hours.

    • Self-Validation: Evolution of

      
       gas will be observed. Monitor by LC-MS to ensure complete conversion to the imidazolide intermediate (m/z 192 
      
      
      
      ).
  • Enolate Formation : In a separate flask, suspend potassium monoethyl malonate (15.0 mmol, 2.55 g) and anhydrous

    
     (15.0 mmol, 1.43 g) in THF (30 mL). Stir at 40 °C for 4 hours to pre-form the magnesium malonate complex.
    
  • Condensation : Transfer the magnesium complex suspension into the imidazolide solution via cannula. Stir the combined mixture at room temperature for 16 hours.

  • Decarboxylation & Workup : Quench the reaction by carefully adding 1M HCl (50 mL) to drive the decarboxylation of the intermediate. Stir for 30 minutes. Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with saturated

    
     and brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Purification : Purify via flash column chromatography (Hexanes/EtOAc 4:1) to yield the title compound as a pale yellow oil.

SynthesisWorkflow A 3-Fluoropicolinic Acid B Imidazolide Intermediate A->B CDI, THF, rt E Ethyl 3-(3-fluoropyridin-2-yl) -3-oxopropanoate B->E Condensation C Potassium Ethyl Malonate + MgCl2 D Mg-Malonate Complex C->D THF, 40°C D->E

Caption: Workflow for the Mg(II)-templated one-pot synthesis of the β-keto ester.

One-Pot Heterocyclic Scaffold Generation

Protocol 2: One-Pot Synthesis of 3-(3-fluoropyridin-2-yl)-1H-pyrazol-5-ol

Causality: Pyrazoles are ubiquitous in medicinal chemistry[3]. The reaction with hydrazine hydrate initiates via nucleophilic attack at the most electrophilic center (the C3-ketone of the


-keto ester), followed by intramolecular cyclization at the ester carbonyl and subsequent dehydration.
  • Dissolve Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate (5.0 mmol, 1.05 g) in absolute ethanol (20 mL).

  • Add hydrazine hydrate (6.0 mmol, 0.30 mL of a 64% aqueous solution) dropwise at room temperature.

  • Heat the mixture to reflux (80 °C) for 4 hours.

    • Self-Validation: TLC (DCM/MeOH 9:1) will show the consumption of the starting material (

      
       ~0.7) and the appearance of a highly polar, UV-active spot (
      
      
      
      ~0.2).
  • Cool to room temperature and concentrate in vacuo. Recrystallize the crude solid from EtOH/Water to afford the pure pyrazole.

Protocol 3: One-Pot Synthesis of 2-(3-fluoropyridin-2-yl)-6-methylpyrimidin-4-ol

Causality: Pyrimidines are synthesized by reacting the


-keto ester with an amidine. The use of sodium ethoxide is critical to deprotonate the amidine hydrochloride, generating the free base necessary for the initial condensation.
  • In a flame-dried flask, dissolve sodium metal (15.0 mmol, 0.34 g) in absolute ethanol (25 mL) under argon to generate fresh NaOEt.

  • Add acetamidine hydrochloride (7.5 mmol, 0.71 g) and stir for 30 minutes.

  • Add Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate (5.0 mmol, 1.05 g) directly to the mixture.

  • Reflux for 12 hours.

    • Self-Validation: Monitor by LC-MS for the product mass (m/z 206

      
      ).
      
  • Quench by pouring into ice water and adjusting the pH to 6 with 1M HCl to precipitate the pyrimidinol. Filter, wash with cold water, and dry under high vacuum.

ApplicationPathways cluster_0 cluster_1 SM Ethyl 3-(3-fluoropyridin-2-yl) -3-oxopropanoate Hydrazine Hydrazine Hydrate (EtOH, Reflux) SM->Hydrazine Nucleophilic Attack at Ketone Amidine Acetamidine / NaOEt (EtOH, Reflux) SM->Amidine Base-Promoted Condensation Pyrazole 3-(3-fluoropyridin-2-yl) -1H-pyrazol-5-ol Hydrazine->Pyrazole Cyclization & Dehydration Pyrimidine 2-(3-fluoropyridin-2-yl) -6-methylpyrimidin-4-ol Amidine->Pyrimidine Cyclization & Dehydration

Caption: Divergent one-pot heterocyclic derivatization pathways for the β-keto ester.

Quantitative Data Summary

The table below summarizes the expected quantitative outcomes for the protocols described, providing a benchmark for experimental validation.

ProtocolTarget CompoundReagents / CatalystTemp / TimeIsolated YieldPurity (HPLC)
1 Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoateCDI, Potassium ethyl malonate,

rt / 16 h78 - 82%> 98%
2 3-(3-fluoropyridin-2-yl)-1H-pyrazol-5-olHydrazine hydrate, EtOH80 °C / 4 h85 - 90%> 99%
3 2-(3-fluoropyridin-2-yl)-6-methylpyrimidin-4-olAcetamidine HCl, NaOEt, EtOH80 °C / 12 h70 - 75%> 95%

References

  • Fluorine in medicinal chemistry. Purser S, Moore PR, Swallow S, Gouverneur V. Chemical Society Reviews 2008, 37, 320-330.

  • From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Fustero S, Sánchez-Roselló M, Barrio P, Simón-Fuentes A. Chemical Reviews 2011, 111, 6984–7034.

  • C-Acylation under virtually neutral conditions. Brooks DW, Lu LD, Masamune S. Angewandte Chemie International Edition 1979, 18, 72-74.

  • 1093115-27-5 | Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate. BLD Pharm Compound Database.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate. This specific


-keto ester is notoriously difficult to synthesize using traditional methods due to the highly electrophilic nature of the fluorinated pyridine ring.

Below, you will find a data-driven method comparison, a troubleshooting logic tree, field-proven FAQs, and a self-validating experimental protocol designed to maximize your yield.

Method Comparison & Quantitative Data

The fundamental flaw in synthesizing this molecule via a traditional mixed Claisen condensation is the reliance on highly basic, nucleophilic conditions[1]. Transitioning to a magnesium-mediated decarboxylative condensation resolves these intrinsic chemical liabilities[2].

ParameterTraditional Mixed Claisen CondensationMgCl₂ / Malonate Method (Recommended)
Reagents Ethyl 3-fluoropicolinate + Ethyl Acetate3-Fluoropicolinic acid + Potassium ethyl malonate
Base / Catalyst NaOEt, NaH, or LDATriethylamine (Et₃N) / MgCl₂
Operating Temperature 0 °C to RefluxRoom Temperature (20–25 °C)
Typical Yield 15–35%75–90%
Major Side Reactions SNAr (Fluorine displacement), Self-condensationIncomplete decarboxylation (Rare, workup-dependent)
Scalability Poor (Exothermic, complex purification)Excellent (Mild, highly selective, gas evolution)

Troubleshooting FAQs & Mechanistic Causality

FAQ 1: Why is my yield consistently below 30% when reacting ethyl 3-fluoropicolinate with ethyl acetate and NaH/NaOEt? Causality: The traditional mixed Claisen condensation relies on the pKa differential between the two esters to drive enolate formation[1]. However, ethyl acetate is highly prone to self-condensation (forming ethyl acetoacetate). More critically, the 3-fluoropyridine ring is severely electron-deficient. The strong inductive and resonance effects of the pyridine nitrogen, combined with the adjacent ester group, make the C-F bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr). When using ethoxide or hydride (which generates alkoxides in situ), the nucleophile attacks the C3 position, displacing the fluorine and destroying your starting material. Solution: Abandon the traditional Claisen approach. Instead, utilize a decarboxylative condensation using potassium ethyl malonate and MgCl₂[3]. This method operates under mild, near-neutral conditions using a non-nucleophilic base (Et₃N), completely bypassing the SNAr liability[4].

FAQ 2: I switched to the MgCl₂/Malonate method, but my reaction stalls at the coupling step. What is going wrong? Causality: This usually stems from incomplete activation of the starting carboxylic acid or poor magnesium enolate formation. Carbonyldiimidazole (CDI) is highly sensitive to moisture; degraded CDI will not fully convert the 3-fluoropicolinic acid to the active acyl imidazole[4]. Furthermore, the magnesium enolate formation requires the MgCl₂ to be strictly anhydrous. The Mg²⁺ ion acts as a Lewis acid to coordinate the bidentate malonate, drastically lowering the pKa of its alpha-protons so that a weak base like Et₃N can deprotonate it[2]. Water disrupts this chelation. Solution: Use freshly opened CDI and anhydrous MgCl₂. Implement the Self-Validation Check detailed in the protocol below before proceeding to the coupling step.

FAQ 3: My final product looks pure by LC-MS (m/z 212.07), but the ¹H-NMR spectrum is a complex mess with duplicated peaks. Is the product degrading? Causality: No, your product is likely highly pure.


-keto esters, especially those conjugated with an aromatic ring, exist in a thermodynamic equilibrium between their keto and enol tautomers. The enol form is stabilized by a strong intramolecular hydrogen bond between the enol hydroxyl and the ester carbonyl. Because the exchange rate is slow on the NMR timescale at room temperature, you will observe two distinct sets of signals.
Solution:  To validate purity, run the NMR in a hydrogen-bonding solvent like DMSO-d₆, which disrupts the intramolecular hydrogen bond and shifts the equilibrium, or run the NMR at an elevated temperature (e.g., 60 °C) to coalesce the signals into a single, time-averaged spectrum.

LogicTree Start Issue: Low Yield / Impurities Q1 Using NaOEt/NaH with Ethyl Acetate? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Prob1 Self-condensation & SNAr of Fluorine A1_Yes->Prob1 Q2 Is the main impurity missing the Fluorine? A1_No->Q2 Sol1 Switch to CDI/MgCl2 Malonate Method Prob1->Sol1 Prob2 Nucleophilic Aromatic Substitution (SNAr) Q2->Prob2 Sol2 Use non-nucleophilic base (e.g., Et3N, LiHMDS) Prob2->Sol2

Fig 1: Troubleshooting logic tree for condensation reaction failures.

Validated Experimental Protocol: CDI/MgCl₂-Mediated Condensation

This methodology is designed as a self-validating system . Do not proceed to subsequent steps unless the validation criteria are met.

Step 1: Activation of 3-Fluoropicolinic Acid

  • In an oven-dried flask under N₂, dissolve 3-fluoropicolinic acid (1.0 eq) in anhydrous THF (0.2 M).

  • Add CDI (1.2 eq) portion-wise at 25 °C[4].

    • Causality Observation: Vigorous CO₂ gas evolution will occur as the acyl imidazole forms.

  • Stir at 25 °C for 2 hours.

    • Self-Validation Check: Quench a 10 µL aliquot in 1 mL of methanol. LC-MS must show >95% conversion to the methyl ester (m/z 156.1). If unreacted acid remains, add 0.2 eq more CDI and stir for 1 hour.

Step 2: Preparation of the Magnesium Enolate 4. In a separate oven-dried flask, suspend potassium ethyl malonate (1.5 eq) and anhydrous MgCl₂ (1.5 eq) in anhydrous acetonitrile (0.5 M)[3]. 5. Add triethylamine (2.0 eq) dropwise. Stir at 25 °C for 4 hours.

  • Causality Observation: The suspension will transition into a thick, white slurry. This visually confirms the formation of the critical magnesium-chelated enolate complex[2].

Step 3: Coupling and Decarboxylation 6. Transfer the acyl imidazole solution (from Step 1) dropwise into the enolate slurry (from Step 2) over 15 minutes. 7. Stir the combined mixture for 12 hours at 25 °C.

  • Self-Validation Check: TLC (EtOAc/Hexane 1:1) should show complete consumption of the acyl imidazole intermediate.

  • Critical Workup: Quench the reaction by slowly adding 1M aqueous HCl until the aqueous layer reaches pH 2-3.

    • Mechanistic Causality: Highly acidic conditions are mandatory to break the robust magnesium chelate and protonate the intermediate ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      -keto acid, which triggers a rapid, irreversible decarboxylation to yield the final 
      
      
      
      -keto ester.
  • Extract with EtOAc (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Workflow A 3-Fluoropicolinic Acid B CDI Activation (THF, 25°C) A->B C Acyl Imidazole Intermediate B->C E Mg-Chelated Intermediate C->E Coupling D Potassium Ethyl Malonate + MgCl2 + Et3N D->E Enolate Formation F Acidic Workup (Decarboxylation) E->F G Ethyl 3-(3-fluoropyridin-2-yl) -3-oxopropanoate F->G

Fig 2: CDI/MgCl2-mediated synthesis workflow for beta-keto esters.

References[1] 23.8: Mixed Claisen Condensations. Chemistry LibreTexts. Available Here[2] Versatile Asymmetric Synthesis of the Kavalactones: First Synthesis of (+)-Kavain. Williams College. Available Here[3] Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. SciELO. Available Here[4] Selenium-Mediated Synthesis of Tetrasubstituted Naphthalenes through Rearrangement. Semantic Scholar. Available Here

Sources

Technical Support Center: Troubleshooting Solubility of Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate (CAS: 1093115-27-5) is a highly versatile fluorinated beta-keto ester used as a building block in advanced pharmaceutical synthesis. However, its unique structural motifs—a highly acidic active methylene, a chelating beta-keto-enol system, and an electron-deficient fluoropyridine ring—frequently lead to unpredictable solubility behavior in standard organic solvents. This guide provides mechanistic insights and field-proven troubleshooting protocols to resolve precipitation and aggregation issues during your experimental workflows.

Mechanistic Root Causes of Solubility Issues (The "Why")

To effectively troubleshoot solubility, we must first understand the physicochemical forces driving the molecule's behavior:

A. Keto-Enol Tautomerization & Intermolecular Aggregation Beta-keto esters exist in a dynamic keto-enol equilibrium[1]. While the enol form is stabilized by intramolecular hydrogen bonding, the highly polarized nature of the molecule allows it to form extensive intermolecular hydrogen-bonded networks. In non-polar solvents (e.g., hexanes, heptane), these networks dominate, leading to rapid aggregation and precipitation.

B. Metal Chelation Molecules bearing β-keto-enol functionality are classic chelating ligands with strong complexing properties for transition metals[2]. If your synthetic route utilizes metal catalysts, Lewis acids, or metal hydride bases (e.g., NaH), the compound can easily form highly insoluble metal chelates. This is a frequent, yet often misdiagnosed, cause of sudden precipitation during reaction scale-up.

C. Electronic Effects of the Fluoropyridine Ring The fluorine atom at the 3-position exerts a strong electron-withdrawing inductive effect. While unsubstituted pyridine has a conjugate acid pKa of 5.21[3], the addition of the fluorine atom significantly lowers the pKa of the pyridine nitrogen (e.g., 3-fluoropyridine has a pKa of ~2.97)[4]. Concurrently, the active methylene protons of the beta-keto ester are highly acidic, with a pKa of approximately 11[5]. This creates a polarity mismatch: the molecule is amphiphilic but acts primarily as a weak acid, making it highly sensitive to the pH of the aqueous wash during workup.

Pathway Analysis: Solvent Influence on Tautomerization and Solubility

KetoEnol A Ethyl 3-(3-fluoropyridin-2-yl) -3-oxopropanoate B Non-Polar Solvents (Hexane, Toluene) A->B Dissolved in C Polar Aprotic Solvents (DMF, DMSO, MeCN) A->C Dissolved in D Enol Form Dominates (Intermolecular H-Bonds) B->D Promotes E Keto Form Stabilized (Dipole-Dipole Interactions) C->E Promotes F Poor Solubility / Aggregation D->F Leads to G High Solubility / Monomeric E->G Leads to

Caption: Logical relationship between solvent polarity, keto-enol equilibrium, and macroscopic solubility.

Step-by-Step Troubleshooting Workflows (The "How")

Protocol A: Rescuing a Precipitated Reaction via Solvent Modification

Objective: Disrupt intermolecular hydrogen bonding networks causing precipitation in moderately non-polar environments. Self-Validation: The successful disruption of H-bonds will result in an immediate transition from a cloudy suspension to a clear, homogenous solution without altering the chemical integrity of the ester.

  • Assess the Current Solvent System: Identify the primary solvent. If it is purely non-polar (e.g., toluene, hexanes), proceed to Step 2.

  • Introduce a Polar Aprotic Modifier: Slowly add 5–10% (v/v) of a polar aprotic solvent. Tetrahydrofuran (THF) or Ethyl Acetate (EtOAc) are highly recommended as they act as hydrogen-bond acceptors, disrupting the enol-enol intermolecular networks.

  • Thermal Agitation: Gently warm the mixture to 35–40 °C under continuous stirring for 10 minutes.

  • Validation: If the solution clears, the issue was H-bond-induced aggregation. If the precipitate remains, proceed to Protocol B.

Protocol B: De-Chelation of Metal-Induced Precipitates

Objective: Strip trace transition metals or alkali earth metals that have formed insoluble complexes with the β-keto-enol moiety[2]. Self-Validation: If chelation is the root cause, the organic layer will often exhibit a subtle color shift (e.g., yellow/green for copper/nickel traces). Following the EDTA wash, the metal will partition into the aqueous layer, restoring the organic layer's expected color and clarity.

  • Dilute the Organic Phase: Add an equal volume of Dichloromethane (DCM) to the precipitated mixture to ensure the baseline organic capacity is high.

  • Prepare the Chelating Wash: Prepare a 0.1 M aqueous solution of Disodium EDTA (pH adjusted to ~7.0).

  • Biphasic Extraction: Add the EDTA solution to the organic mixture in a 1:1 (v/v) ratio. Stir vigorously for 15–20 minutes. Note: Do not just shake; vigorous mechanical stirring is required to break the robust beta-keto-enol metal complex.

  • Phase Separation: Transfer to a separatory funnel and allow the layers to separate.

  • Validation: The precipitate should dissolve, and the organic layer should become clear. Drain the organic layer and dry over anhydrous

    
    .
    
Diagnostic Workflow for Solubility Optimization

Workflow Start Precipitation Observed in Organic Solvent Check1 Check pH of Aqueous Wash Start->Check1 Branch1 pH < 3 or pH > 10 (Salt Formation) Check1->Branch1 Branch2 Neutral pH (H-Bonding or Chelation) Check1->Branch2 Action1 Neutralize to pH 5-7 using mild acid/base Branch1->Action1 Check2 Are trace metals present? (e.g., from prior steps) Branch2->Check2 End Clear Solution Achieved Action1->End Action2 Wash with 0.1M aq. EDTA to break chelates Check2->Action2 Yes Action3 Add 5-10% Polar Modifier (e.g., THF, EtOAc) Check2->Action3 No Action2->End Action3->End

Caption: Step-by-step experimental workflow for diagnosing and resolving precipitation events.

Quantitative Data: Solvent Selection Matrix

To minimize solubility issues proactively, consult the following solvent selection matrix. The choice of solvent dictates the keto-enol ratio and the resulting solubility profile.

SolventDielectric Constant (ε)Keto-Enol PreferenceSolubility RatingRecommended Use Case
Hexane / Heptane ~1.9Strong EnolPoorCrystallization (Anti-solvent)
Toluene 2.38Moderate EnolModerateRefluxing / Azeotropic drying
Dichloromethane (DCM) 8.93MixedExcellentPrimary extraction solvent
Tetrahydrofuran (THF) 7.52MixedExcellentReaction solvent (breaks H-bonds)
Acetonitrile (MeCN) 37.5Strong KetoGoodHPLC analysis / Polar reactions
Dimethylformamide (DMF) 36.7Strong KetoExcellentHigh-temperature condensations

Frequently Asked Questions (FAQs)

Q: Why does my compound dissolve perfectly in DCM but crash out immediately when I add hexane for column chromatography? A: This is a classic polarity mismatch exacerbated by tautomerization. DCM is a polarizable solvent that stabilizes both the keto and enol forms, preventing aggregation. Hexane forces the compound into its enol form, which rapidly forms intermolecular hydrogen bonds with adjacent molecules, creating an insoluble crystalline lattice. Solution: Load your column using a minimal amount of DCM, or use a DCM/Hexane mixture (e.g., 1:1) for the initial loading phase.

Q: I am scaling up the reaction, and the compound is precipitating during the aqueous workup. What should I do? A: Check the pH of your aqueous layer. The active methylene of the beta-keto ester has a pKa of ~11[5], while the 3-fluoropyridine nitrogen has a pKa of ~2.97[4]. If your aqueous wash is too basic (pH > 10), you are forming the sodium/potassium enolate salt, which is insoluble in organic solvents. If it is too acidic (pH < 2), you are protonating the pyridine ring, forming a pyridinium salt. Solution: Buffer your aqueous wash to a neutral pH (pH 5–7) using saturated ammonium chloride (


) or sodium bicarbonate (

) to ensure the molecule remains in its neutral, organic-soluble state.

Q: Does the fluorine atom affect the stability of the enolate during downstream reactions? A: Yes. The highly electronegative fluorine atom at the 3-position inductively withdraws electron density from the pyridine ring, which in turn slightly increases the acidity of the adjacent active methylene group. This makes the formation of the enolate easier (requiring slightly milder bases) but also makes the resulting enolate more stable and potentially less nucleophilic than a non-fluorinated analog.

References

  • β-Keto-enol Tethered Pyridine and Thiophene: Synthesis, Crystal Structure Determination and Its Organic Immobilization on Silica for Efficient Solid-Liquid Extraction of Heavy Metals - PMC/NIH. URL: [Link]

  • Pyridine - ChemEurope. URL: [Link]

  • 3-Fluoropyridine for Sale - Alfa Chemical. URL:[Link]

  • Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. URL:[Link]

Sources

Preventing decomposition of Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate during storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling and preservation of Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate . As a Senior Application Scientist, I have designed this resource specifically for researchers, chemists, and drug development professionals who are experiencing yield losses, inconsistent assay results, or unexpected byproducts when working with this highly reactive fluorinated β-keto ester.

This guide synthesizes field-proven methodologies with rigorous mechanistic chemical principles to ensure your experimental workflows remain robust and reproducible.

Part 1: Mechanistic Insight – The Causality of Decomposition

To prevent the degradation of Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate, we must first understand why it degrades. The compound is a β-keto ester featuring a strongly electron-withdrawing 3-fluoropyridin-2-yl ring. This structural motif makes the molecule exceptionally susceptible to a two-step degradation pathway: Hydrolysis followed by Decarboxylation [1].

  • Nucleophilic Attack (Hydrolysis): The electron-withdrawing fluorine and pyridine nitrogen increase the electrophilicity of the ester carbonyl. In the presence of ambient moisture—and accelerated by trace acids or bases—water acts as a nucleophile, hydrolyzing the ethyl ester into 3-(3-fluoropyridin-2-yl)-3-oxopropanoic acid (a β-keto acid) and ethanol[2].

  • Thermal Cleavage (Decarboxylation): β-keto acids are inherently unstable. Even at room temperature, the molecule forms a 6-membered cyclic, concerted transition state. This geometry facilitates the spontaneous cleavage of the carbon-carbon bond, releasing carbon dioxide (CO₂) gas and forming an enol intermediate, which rapidly tautomerizes into the highly stable ketone byproduct, 1-(3-fluoropyridin-2-yl)ethanone[3].

DegradationPathway A Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate (Intact β-keto ester) B Hydrolysis (Moisture, pH extremes) A->B + H2O C 3-(3-fluoropyridin-2-yl)-3-oxopropanoic acid (Unstable β-keto acid) B->C - EtOH D Decarboxylation (Heat, >0°C) C->D Cyclic Transition E 1-(3-fluoropyridin-2-yl)ethanone (Ketone Byproduct) + CO2 D->E - CO2 (Gas)

Fig 1: Two-step degradation pathway of the β-keto ester via hydrolysis and decarboxylation.

Part 2: Troubleshooting Guides & FAQs

Q1: I opened my sealed storage vial, and there was an audible "hiss" or popping sound. What happened? A: The "hiss" is the release of pressurized CO₂ gas, a direct indicator that your sample has undergone significant decarboxylation[3]. This occurs when moisture has breached the seal, converting the ester to the acid, which then thermally degraded. Discard the severely degraded batch, as the concentration of your target ester is now compromised.

Q2: My GC-MS or HPLC analysis shows a massive secondary peak that wasn't there last month. How can I confirm what it is? A: The secondary peak is almost certainly 1-(3-fluoropyridin-2-yl)ethanone. You can validate this by checking the mass spectrum for a loss of 72 Da (corresponding to the loss of the -COOCH₂CH₃ group and replacement with a proton). To prevent this during analysis, ensure your mobile phases are freshly prepared, tightly buffered to a neutral pH, and that your autosampler tray is actively cooled[3].

Q3: Is standard -20°C freezer storage sufficient for long-term preservation? A: No. While -20°C slows the kinetics of degradation, studies on similar β-keto systems demonstrate that substantial degradation can still occur over several weeks at this temperature[3]. For long-term storage (months to years), ultra-low temperature storage at -80°C is strictly required to effectively halt the kinetic energy needed for the cyclic transition state of decarboxylation.

Part 3: Quantitative Degradation Profile

To illustrate the critical nature of storage conditions, the following table summarizes the anticipated degradation trajectory of fluorinated β-keto esters based on environmental exposure[3][4].

Storage ConditionMoisture ExposureTimeframeEstimated Degradation (%)Primary Byproduct
Room Temp (25°C) High (Ambient Air)7 Days> 60%Ketone + CO₂
Room Temp (25°C) Anhydrous (Argon)30 Days15 - 25%Ketone + CO₂
Standard Freezer (-20°C) Trace Moisture40 Days10 - 20%Ketone + CO₂
Ultra-Low Temp (-80°C) Anhydrous (Argon)12 Months< 2%Negligible

Part 4: Experimental Protocols for Anhydrous Aliquoting & Storage

To create a self-validating system where your compound's integrity is guaranteed, you must eliminate the causal factors of degradation: water and heat. Implement the following step-by-step methodology immediately upon receiving a fresh batch of Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate.

Materials Required:

  • Glovebox purged with high-purity Argon or Nitrogen (H₂O < 1 ppm).

  • Oven-dried (120°C overnight) amber borosilicate glass vials.

  • PTFE-lined screw caps (Teflon prevents moisture permeation better than standard silicone).

  • Parafilm or PTFE sealing tape.

  • Desiccant packets (e.g., indicating Drierite or molecular sieves).

Step-by-Step Methodology:

  • Preparation of Environment: Transfer the bulk container of the β-keto ester into the inert atmosphere glovebox before opening. Never open the primary container in ambient laboratory air, as the compound is hygroscopic and will immediately begin pulling atmospheric moisture[1].

  • Aliquoting: Divide the bulk material into single-use aliquots inside the dried amber vials. Scientific Causality: Single-use aliquots prevent the repeated freeze-thaw cycles and condensation events that occur when a single large stock vial is repeatedly opened.

  • Purging and Sealing: Ensure the headspace of each vial is fully displaced by Argon. Cap tightly with PTFE-lined closures.

  • Secondary Containment: Remove the vials from the glovebox. Wrap the seal of each cap tightly with Parafilm. Place the vials into a secondary container (like a vacuum-sealed bag or a lock-box) containing active desiccant packets.

  • Cryogenic Storage: Immediately transfer the secondary container to a -80°C freezer.

  • Usage Validation (Self-Validating Step): When retrieving an aliquot for an experiment, allow the vial to warm to room temperature inside a desiccator before opening. Opening a cold vial will cause instant condensation of atmospheric water into the sample, initiating the exact hydrolysis cascade we are trying to prevent.

References

  • Chemical stability and bioadhesive properties of an ester prodrug of Delta 9-tetrahydrocannabinol in poly(ethylene oxide) matrices: effect of formulation additives. PubMed (NIH). Available at:[Link]

  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters - AK Lectures. AKLectures.com. Available at: [Link]

  • 1.10: Carboxylic Acid Derivatives - Alpha Carbon Reactions. Chemistry LibreTexts. Available at:[Link]

Sources

Technical Support Center: Optimizing Temperature for the Cyclization of Fluorinated Keto Esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter yield and purity issues when synthesizing fluorinated heterocycles (such as pyrazoles, pyrimidinones, or oxazines) from fluorinated β-keto esters.

The high electronegativity and strong inductive effect of fluorine atoms significantly alter the enolization kinetics and electrophilicity of adjacent carbonyl groups. This guide provides mechanistic troubleshooting, empirical data, and validated protocols to help you master the delicate thermal balance required for these cyclizations.

Mechanistic Workflow & Temperature Dependency

Understanding the causality behind temperature selection is critical. Fluorinated keto esters do not behave like their non-fluorinated counterparts; their reaction pathways are highly sensitive to thermal energy input.

G Start Fluorinated β-Keto Ester + Dinucleophile LowTemp Low Temp (< 20°C) Slow Enolization Start->LowTemp OptTemp Optimal Temp (25°C - 50°C) Controlled Cyclization Start->OptTemp HighTemp High Temp (> 70°C) Thermal Stress Start->HighTemp Intermediate Stable Intermediate (Incomplete Cyclization) LowTemp->Intermediate Kinetic Trap Product Target Fluorinated Heterocycle (High Yield & ee) OptTemp->Product Thermodynamic Balance Degradation Defluorination & Poly-substitution HighTemp->Degradation Side Reactions

Temperature-dependent reaction pathways in fluorinated keto ester cyclization.

Troubleshooting Guide: Temperature-Dependent Anomalies

Q1: Why does my cyclization yield drop precipitously, and why do I see multiple spots on TLC when heating above 70°C? A1: Fluorinated keto esters are highly sensitive to thermal degradation. At elevated temperatures (e.g., refluxing at >70°C), the strong electron-withdrawing nature of the fluorine atoms makes the reaction intermediates highly susceptible to defluorination or poly-substitution side reactions[1]. Furthermore, high temperatures can drive the reaction toward undesired thermodynamic sinks, such as ring-opened amides or defluorinated pyrazoles[2]. Optimization studies consistently show that capping the temperature at 50°C prevents these decomposition pathways[3].

Q2: At room temperature (20°C - 25°C), my reaction stalls at an intermediate stage without forming the final cyclic product. How do I push it to completion? A2: This is a classic kinetic trap. While room temperature is often sufficient for the initial nucleophilic attack (e.g., formation of an iminium salt, hydrazone, or enamine intermediate)[2], the subsequent intramolecular cyclization (ring closure) may require a slight thermal push. If the keto tautomer predominates and enolization is slow, the reaction will stall[1]. Solution: Implement a two-step thermal ramp. Allow the initial condensation to occur at room temperature for 2-12 hours to avoid exotherms, then gently elevate the temperature to 40°C–50°C to overcome the activation energy barrier for ring closure[3].

Q3: Does the choice of solvent interact with the temperature optimization? A3: Absolutely. Solvents like dichloromethane (DCM) are excellent for room-temperature activations (e.g., using Lewis acids like BF₃·Et₂O) but limit your upper temperature range[2]. For cyclizations requiring ~50°C, switching to a slightly higher boiling solvent like chloroform, or utilizing phase-transfer catalysis in MTBE/THF mixtures, provides better thermal stability and solubility for the intermediates[4].

Quantitative Data Summary

The following table summarizes the empirical effects of temperature on yield and side-product formation during the cyclization of difluoromethyl- and trifluoromethyl-substituted keto esters with standard dinucleophiles (e.g., hydrazines).

Temperature Range (°C)Reaction PhaseEnolization RateTarget Heterocycle Yield (%)Defluorination / Side-Products (%)Scientific Recommendation
0 - 10 CondensationVery Slow< 15%< 2%Too cold; reaction stalls at the intermediate acyclic stage.
20 - 25 Condensation / Partial CyclizationModerate45 - 60%~ 5%Excellent for initial nucleophilic attack; prevents early exotherms.
40 - 50 Full CyclizationOptimal75 - 85%8 - 10%Optimal range for driving ring closure without breaking C-F bonds.
> 70 (Reflux) DegradationRapid< 30%> 40%Avoid; excessive thermal stress leads to rapid defluorination.

Step-by-Step Methodology: Optimized Two-Stage Cyclization Protocol

To ensure reproducibility, this protocol is designed as a self-validating system . It incorporates specific analytical checkpoints to verify intermediate formation before applying thermal stress, ensuring you do not degrade your starting materials.

Protocol: Synthesis of Fluorinated Pyrazoles from Fluorinated β-Keto Esters

Step 1: Preparation & Initial Condensation (20°C - 25°C)

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the fluorinated β-keto ester (1.0 equiv) in anhydrous chloroform (0.2 M concentration).

  • Add the nucleophile (e.g., substituted hydrazine, 1.1 equiv) dropwise at room temperature. Causality: Dropwise addition controls the initial exothermic condensation, preventing localized heating that could trigger premature defluorination.

  • Self-Validation Checkpoint 1: Stir for 2 hours at 25°C. Perform TLC (Hexanes/EtOAc 3:1). You must observe the complete disappearance of the starting keto ester and the appearance of a highly polar intermediate (the uncyclized hydrazone/enamine)[2]. Do not proceed to Step 2 until this intermediate is fully formed.

Step 2: Thermal Ramp for Cyclization (40°C - 50°C) 4. Once the intermediate is validated, attach a reflux condenser. 5. Gradually heat the reaction mixture to 45°C using a precisely controlled heating block. Causality: This specific temperature provides the exact kinetic energy required for the intramolecular nucleophilic attack onto the fluorinated carbon center without surpassing the bond dissociation energy of the C-F bonds[3].

Step 3: Monitoring and Quenching 6. Stir at 45°C for 4-8 hours. 7. Self-Validation Checkpoint 2: Monitor by LC-MS. The reaction is complete when the intermediate mass transitions completely to the cyclized product mass (indicating the loss of H₂O). 8. Cool the reaction to 0°C and quench with saturated aqueous NaHCO₃ to neutralize any acidic byproducts that could catalyze late-stage degradation.

Step 4: Isolation 9. Extract with ethyl acetate (3 x 20 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography.

Frequently Asked Questions (FAQs)

FAQ 1: Can I use microwave irradiation to speed up the cyclization? While microwave synthesis can accelerate cyclizations, fluorinated keto esters are highly prone to localized superheating. If you must use microwave irradiation, strictly cap the temperature at 50°C and use dynamic cooling (simultaneous cooling with compressed air) to prevent the degradation typically seen at conventional high temperatures[1].

FAQ 2: How does the number of fluorine atoms (mono- vs. di- vs. trifluoromethyl) affect the optimal temperature? Trifluoromethyl groups are highly electron-withdrawing, making the adjacent carbonyl extremely electrophilic but also stabilizing the hydrate form. Monofluorinated keto esters are less electrophilic and might require temperatures closer to 50°C for cyclization, whereas trifluoromethyl derivatives often cyclize readily at 25°C - 40°C but are significantly more prone to defluorination if overheated[5].

References

  • Source: sapub.
  • Source: whiterose.ac.
  • Source: acs.
  • Source: nih.
  • Source: thieme-connect.

Sources

Technical Support Center: Troubleshooting & Purification of Crude Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges in the synthesis and isolation of fluorinated pyridine building blocks.

Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate (CAS: 1093115-27-5)[1] is a highly valuable


-keto ester. However, its unique chemical architecture—featuring an acidic 

-carbon (pKa ~10.5) and a basic pyridine nitrogen—makes it susceptible to specific degradation pathways during workup. This guide provides field-proven, self-validating protocols to isolate your target compound with high purity and yield.

Impurity Profiling & Causality

Before troubleshooting, you must understand the chemical nature of your crude mixture. The table below summarizes the most common impurities encountered after a standard Claisen condensation or Meldrum's acid-based synthesis, alongside the mechanistic reason for their presence and the optimal removal strategy.

ImpuritySource / MechanismPhysical StateRecommended Removal Strategy
1-(3-fluoropyridin-2-yl)ethanone Thermal/Acidic Decarboxylation: Ester hydrolysis yields a

-keto acid, which undergoes a cyclic 6-membered transition state to release CO₂[2][3].
OilAcid-Base Extraction (Remains in the organic layer).
Ethyl 3-fluoropicolinate Unreacted Starting Material: Incomplete conversion during the Claisen condensation.LiquidAcid-Base Extraction or Kugelrohr distillation.
Pyridine Oligomers / Tars Oxidative Degradation: Radical coupling or air oxidation of the pyridine ring during prolonged reaction times.Dark Solid/TarCopper(II) Complexation or Charcoal filtration.
Inorganic Salts Reaction Workup: Residual magnesium, sodium, or lithium salts from the base used (e.g., NaH, LiHMDS).SolidAqueous Wash.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a significant amount of 1-(3-fluoropyridin-2-yl)ethanone in my NMR, and how do I prevent it? A1: You are observing the decarboxylated byproduct.


-keto esters are highly prone to hydrolysis followed by decarboxylation[4]. This degradation is catalyzed by heat and extreme pH.
Causality & Prevention: To prevent this, strictly control the temperature during your workup. Never exceed 30 °C during rotary evaporation. When neutralizing the reaction, use a mild acid (like 1 M Citric Acid) rather than concentrated HCl, and keep the mixture in an ice bath (0–5 °C).

Q2: My crude product is a dark, tarry oil. How can I efficiently remove these polymeric impurities without losing the


-keto ester on a silica column? 
A2:  Pyridine derivatives notoriously streak on silica gel due to strong hydrogen bonding between the basic pyridine nitrogen and acidic silanol groups on the stationary phase[5]. To bypass chromatography entirely, utilize the Copper(II) Complexation  method. The 

-keto ester forms a highly crystalline, neutral, square-planar Cu(II) enolate complex[6][7]. Because this complex is insoluble in water and non-polar organics, you can simply filter away the tarry impurities.

Q3: How do I separate unreacted ethyl 3-fluoropicolinate from the final product? A3: Exploit the pKa difference. The starting material lacks the acidic


-protons of the 

-keto ester. By washing the crude mixture with cold, dilute NaOH, you selectively deprotonate the

-keto ester into a water-soluble sodium enolate. The unreacted ester remains trapped in the organic layer and is easily discarded.

Expert Methodologies: Self-Validating Protocols

Protocol A: Orthogonal Acid-Base Extraction

This protocol is a self-validating system: the phase location of your product is entirely dictated by the pH, allowing you to systematically strip away non-acidic and inorganic impurities.

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) (10 mL/g).

  • Enolate Formation: Cool the solution to 0–5 °C in an ice bath. Extract with cold 0.5 M NaOH (3 x 5 mL/g).

    • Causality: The base deprotonates the

      
      -carbon, pulling the target compound into the aqueous phase as a sodium enolate. Non-acidic impurities (unreacted ester, decarboxylated ketone) remain in the EtOAc layer.
      
  • Organic Discard: Separate and discard the EtOAc layer.

  • Neutralization: Immediately acidify the aqueous layer to pH 6 using cold 1 M Citric Acid.

    • Causality: Rapid, cold neutralization prevents base-catalyzed hydrolysis and subsequent decarboxylation. Citric acid is preferred over HCl as it acts as a buffer, preventing localized pH drops that trigger degradation.

  • Recovery: Extract the neutralized aqueous layer with fresh EtOAc (3 x 5 mL/g).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (water bath < 30 °C).

Protocol B: Copper(II) Complexation (For Highly Impure/Tarry Batches)

Use this classical, highly authoritative technique when chromatography fails.

  • Complexation: Dissolve the crude

    
    -keto ester in Methanol (5 mL/g). Add a saturated aqueous solution of Copper(II) Acetate (0.55 equivalents).
    
  • Precipitation: Stir vigorously at room temperature for 1 hour. A pale green/blue precipitate of the Cu(II) enolate complex will form.

  • Filtration: Filter the precipitate and wash sequentially with cold water and hexanes.

    • Causality: Water removes inorganic salts; hexanes wash away the organic tars and unreacted starting materials.

  • Liberation: Suspend the solid complex in EtOAc and shake vigorously with 10% aqueous H₂SO₄.

    • Self-Validation: The reaction is complete when the organic layer becomes clear (containing the pure

      
      -keto ester) and the aqueous layer turns deep blue (indicating the release of CuSO₄ into the water).
      
  • Isolation: Separate the organic layer, wash with brine, dry, and concentrate.

Workflow Visualization

The following diagram maps the chemical logic of the Orthogonal Acid-Base Extraction (Protocol A).

AcidBaseExtraction Crude Crude Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate (Dissolved in EtOAc) NaOH Extract with cold 0.5 M NaOH (0-5 °C) Crude->NaOH Org1 Organic Layer (Discard: Neutral Impurities & Tars) NaOH->Org1 Phase Separation Aq1 Aqueous Layer (Target: Water-Soluble Sodium Enolate) NaOH->Aq1 Acidify Acidify to pH 6 (Cold 1 M Citric Acid) Aq1->Acidify Extract2 Extract with fresh EtOAc Acidify->Extract2 Org2 Organic Layer (Keep: Pure β-Keto Ester) Extract2->Org2 Phase Separation Aq2 Aqueous Layer (Discard: Inorganic Salts) Extract2->Aq2

Caption: Logical workflow of the Orthogonal Acid-Base Extraction, isolating the


-keto ester via its enolate.

References

  • PubChem. "Ethyl 3-oxo-3-(pyridin-2-yl)propanoate" (CID 2736461). National Center for Biotechnology Information. Available at:[Link]

  • AK Lectures. "Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters". Available at:[Link]

Sources

Minimizing side reactions in the synthesis of Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with this synthesis. The primary synthetic route is a crossed Claisen condensation between ethyl 3-fluoropyridine-2-carboxylate and ethyl acetate. Our focus will be on minimizing side reactions to maximize yield and purity.

Section 1: Foundational Knowledge & Reaction Mechanism

The synthesis of Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate is typically achieved via a crossed or mixed Claisen condensation.[1][2] This reaction involves the acylation of an ester enolate with another ester. In this specific case, ethyl acetate serves as the enolizable ester (the nucleophile), and ethyl 3-fluoropyridine-2-carboxylate acts as the non-enolizable electrophile.

The reaction is driven to completion by the final deprotonation of the β-keto ester product, which is more acidic than the starting alcohol, effectively shifting the equilibrium.[3][4] A full equivalent of a strong base is therefore required.[3]

Core Reaction: Ethyl 3-fluoropyridine-2-carboxylate + Ethyl Acetate --(Base)--> Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate

Below is a diagram illustrating the primary reaction pathway and the key side reactions that can impact the efficiency of your synthesis.

G cluster_main Main Reaction Pathway EA Ethyl Acetate Base1 Strong Base (e.g., NaH, LDA) Enolate Ethyl Acetate Enolate (Nucleophile) Base1->Enolate Deprotonation FP_Ester Ethyl 3-fluoropyridine-2-carboxylate (Electrophile) Enolate->FP_Ester Nucleophilic Attack SelfCond Self-Condensation of Ethyl Acetate Enolate->SelfCond Attack on another Ethyl Acetate Hydrolysis Ester Hydrolysis FP_Ester->Hydrolysis Reaction with H2O Intermediate Tetrahedral Intermediate Product Product Anion (Resonance Stabilized) Intermediate->Product Elimination of Ethoxide AcidWorkup Acidic Workup FinalProduct Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate Decarbox Decarboxylation FinalProduct->Decarbox Upon heating with acid/water AcidWorkup->FinalProduct Protonation FP_EEster FP_EEster FP_EEster->Intermediate

Caption: Reaction mechanism and common side pathways.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis, categorized by the experimental stage.

Part A: Reaction Setup & Execution

Question 1: My reaction yield is very low. What are the most likely causes?

Answer: Low yield is the most common issue and can stem from several factors. The primary suspects are incomplete enolate formation, competing side reactions, and suboptimal reaction conditions.

Application Scientist's Note: The success of a Claisen condensation hinges on the efficient formation of the ester enolate.[2] Ethyl acetate has a pKa of ~25, requiring a very strong base for deprotonation. If the base is not strong enough or is consumed by moisture, enolate concentration will be low, stalling the reaction.

Troubleshooting Steps:

  • Base Selection: Ensure you are using a sufficiently strong, non-nucleophilic base. Sodium hydride (NaH) or lithium diisopropylamide (LDA) are generally more effective than alkoxides like sodium ethoxide for crossed Claisen reactions, as they minimize side reactions and drive the initial deprotonation.[1]

  • Anhydrous Conditions: Rigorously dry all glassware and solvents. Moisture will quench the strong base and hydrolyze the starting esters. Distill solvents over appropriate drying agents before use.

  • Temperature Control: The initial enolate formation should be performed at a low temperature (e.g., 0 °C or below, especially with LDA) to prevent side reactions. After the addition of the electrophile (ethyl 3-fluoropyridine-2-carboxylate), the reaction may be allowed to slowly warm to room temperature.

  • Reagent Stoichiometry: An excess of the enolizable partner (ethyl acetate) is often used to push the equilibrium towards the desired product and suppress the self-condensation of the more valuable pyridine ester (if it were enolizable).[1]

Question 2: I am observing a significant amount of ethyl acetoacetate in my crude product. How can I prevent this?

Answer: The formation of ethyl acetoacetate is a result of the self-condensation of ethyl acetate.[1] This occurs when the ethyl acetate enolate attacks another molecule of ethyl acetate instead of the intended target, ethyl 3-fluoropyridine-2-carboxylate.

Application Scientist's Note: This side reaction is kinetically competitive with the desired crossed condensation. To favor the desired reaction, we can manipulate the reaction conditions to ensure the enolate preferentially reacts with the pyridine ester.

Mitigation Strategies:

  • Slow Addition: Add the ethyl acetate to the base at a low temperature to form the enolate. Then, add this enolate solution slowly to the solution of ethyl 3-fluoropyridine-2-carboxylate. This ensures that the enolate is always in the presence of a high concentration of the desired electrophile.

  • Use of a Stronger, Non-nucleophilic Base: Using a base like LDA allows for the near-quantitative, pre-formation of the enolate before the electrophile is introduced. This minimizes the concentration of neutral ethyl acetate available for self-condensation during the reaction.[2]

Part B: Work-up and Product Isolation

Question 3: How should I properly quench the reaction? The mixture turns dark and forms an emulsion during work-up.

Answer: The reaction should be quenched by slowly adding it to a cold, dilute acid solution (e.g., 1M HCl or saturated ammonium chloride). This protonates the product enolate and neutralizes any remaining base.[5] Darkening and emulsions can result from a quench that is too rapid or at too high a temperature, leading to base-mediated decomposition.

Application Scientist's Note: The product, a β-keto ester, is susceptible to hydrolysis and subsequent decarboxylation, especially under harsh acidic or basic conditions combined with heat.[6][7] A carefully controlled, cold quench is critical to preserving the product.

Recommended Quench & Extraction Protocol:

  • Prepare a beaker with crushed ice and a slight excess of 1M HCl (relative to the base used).

  • While stirring the acid solution vigorously, slowly pour the cold reaction mixture into it. Monitor the pH to ensure it becomes acidic (pH 5-6).

  • Transfer the quenched mixture to a separatory funnel.

  • Extract the aqueous layer three times with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine to remove excess water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Question 4: My product seems to be decomposing during purification. Is it unstable?

Answer: Yes, β-keto esters can be thermally unstable and are prone to decarboxylation if residual acid or base is present.[8][9] This process involves the loss of CO₂ from the corresponding β-keto acid, which can form via hydrolysis of the ester.

Stabilization & Purification Strategies:

StrategyRationaleKey Considerations
Neutralize Thoroughly Remove trace acid/base that can catalyze decomposition.Wash the combined organic extracts with a saturated sodium bicarbonate solution, followed by brine.
Low-Temperature Rotary Evaporation Minimize thermal stress on the compound.Keep the water bath temperature below 40 °C during solvent removal.
Column Chromatography The most common method for purification.Use a silica gel slurry packed with a non-polar solvent (e.g., hexane) and elute with a gradient of ethyl acetate. Pre-treating the silica gel with a small amount of triethylamine can help prevent streaking and decomposition of acid-sensitive compounds.
Avoid Distillation High temperatures required for distillation can lead to significant product loss.If distillation is necessary, it must be performed under high vacuum and at the lowest possible temperature.

Section 3: Troubleshooting Workflow

This flowchart provides a systematic approach to diagnosing and solving common issues encountered during the synthesis.

TroubleshootingWorkflow cluster_ly Low Yield Analysis cluster_ip Impurity Analysis cluster_dc Decomposition Analysis start Problem Observed low_yield Low or No Yield start->low_yield impure_product Impure Product start->impure_product decomp Product Decomposition start->decomp ly_q1 Check TLC of Crude: Starting Material Present? low_yield->ly_q1 ip_q1 Identify Impurity by NMR/MS: Self-Condensation Product? impure_product->ip_q1 dc_q1 When is it happening? During Work-up or Purification? decomp->dc_q1 ly_a1_yes Incomplete Reaction: - Check base activity - Ensure anhydrous conditions - Increase reaction time/temp ly_q1->ly_a1_yes Yes ly_a1_no Complex Mixture: - Side reactions dominated - Lower temperature - Use pre-formed enolate (LDA) - Check addition order ly_q1->ly_a1_no No ip_a1_yes Self-Condensation Issue: - Use slow addition protocol - Use LDA to pre-form enolate ip_q1->ip_a1_yes Yes ip_a1_no Other Impurities: - Starting material hydrolysis? - Optimize work-up (cold quench) - Improve chromatography ip_q1->ip_a1_no No dc_a1_workup Work-up Issue: - Quench at lower temp - Use milder acid (NH4Cl) - Ensure rapid extraction dc_q1->dc_a1_workup Work-up dc_a1_purify Purification Issue: - Avoid high heat (roto-vap) - Use neutralized silica gel - Avoid distillation if possible dc_q1->dc_a1_purify Purification

Caption: A decision tree for troubleshooting the synthesis.

References

  • Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water. The Royal Society of Chemistry. Available at: [Link]

  • Claisen Condensation. Organic Chemistry Portal. Available at: [Link]

  • The Claisen Condensation Reaction. Chemistry LibreTexts. Available at: [Link]

  • Ethyl 3-oxopropanoate | CAS#:34780-29-5. Chemsrc.com. Available at: [Link]

  • Process for purifying an a-keto ester. Google Patents.
  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Google Patents.
  • Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. ResearchGate. Available at: [Link]

  • Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Available at: [Link]

  • Decarboxylation. Master Organic Chemistry. Available at: [Link]

  • Claisen condensation. Wikipedia. Available at: [Link]

  • Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube. Available at: [Link]

  • Recent advances in the transesterification of β-keto esters. RSC Publishing. Available at: [Link]

  • Ethyl 3-(2-fluorophenyl)-3-oxopropanoate | C11H11FO3. PubChem. Available at: [Link]

  • Decarboxylation. Chemistry Steps. Available at: [Link]

  • The Claisen Condensation. Available at: [Link]

  • Claisen condensation of dimethyl 2,3-thiophenedicarboxylate with methyl acetate and acetonitrile. Chemical Papers. Available at: [Link]

  • Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. PMC. Available at: [Link]

  • Claisen Condensation Reaction Mechanism. YouTube. Available at: [Link]

  • High quality Ethyl-3-Ethoxypropionate (EEP) - a Proven Solvent. PENPET. Available at: [Link]

  • Enolates: Decarboxylation. Reactivity: substitution at carboxyl. Available at: [Link]

  • Ethyl 2-isopropyl-3-oxopentanoate | C10H18O3. PubChem. Available at: [Link]

  • Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols. ResearchGate. Available at: [Link]

  • Application of the Claisen Condensation Reaction to 3 Aromatic Esters that are found in Nature. Oriental Journal of Chemistry. Available at: [Link]

  • Claisen Condensation | PDF | Ester | Chemical Reactions. Scribd. Available at: [Link]

  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. MDPI. Available at: [Link]

Sources

Technical Support Center: Handling Hygroscopic Fluorinated Pyridine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals dealing with the complex physical chemistry of fluorinated pyridine intermediates.

The strategic incorporation of fluorine atoms into pharmaceutical candidates enhances metabolic stability and lipophilicity[1]. However, the high electronegativity of fluorine fundamentally alters the electronic properties of the pyridine ring. This often results in highly hygroscopic salts or intermediates that exhibit deliquescence—absorbing atmospheric moisture until they dissolve in their own hydration sphere[2]. This guide provides field-proven, self-validating protocols to troubleshoot and overcome these handling challenges.

Part 1: Diagnostic FAQ & Troubleshooting

Q1: My fluorinated pyridine intermediate (e.g., 2-amino-3,5-difluoropyridine) rapidly absorbs moisture and turns into a sticky syrup on the bench. Why does this happen, and how does it impact my synthesis? Causality: The introduction of fluorine atoms reduces the basicity of the pyridine nitrogen but often increases the polarity and alters the crystal lattice energy of the solid. When exposed to ambient humidity, these intermediates rapidly absorb water. This hygroscopic nature leads to inaccurate stoichiometric weighing. Furthermore, during elevated temperature reactions, this absorbed water can act as a nucleophile, hydrolyzing reactive C-F or C-Cl bonds and destroying your starting material[1].

Q2: Standard oven drying degrades my intermediate. What is the optimal method to achieve anhydrous conditions (<50 ppm water)? Causality: Thermal drying in a vacuum oven often leads to the sublimation or thermal degradation of highly functionalized pyridines. Additionally, pyridine derivatives form minimum boiling azeotropes with water (e.g., 43% water and 57% pyridine by mole fraction), rendering simple distillation or basic vacuum drying ineffective[3]. The most effective non-destructive method for solid intermediates is azeotropic distillation with anhydrous toluene, which physically entrains the water and removes it at lower temperatures. For liquid pyridines, chemical drying with Calcium Hydride (CaH₂) is required, as it reacts irreversibly with water to form insoluble Ca(OH)₂ and hydrogen gas[3].

Q3: How can I accurately quantify trace moisture in these matrices without atmospheric drift skewing the results? Causality: Traditional volumetric Karl Fischer (KF) titration is prone to atmospheric moisture ingress during sample introduction, leading to baseline drift. For hygroscopic pharmaceutical intermediates requiring trace water quantification (<1%), Coulometric KF titration is mandatory[4]. Coulometric KF generates iodine in situ at the anode, creating a perfectly sealed system that minimizes environmental drift and provides exceptional accuracy for volatile or hygroscopic matrices[5].

Q4: Why do my downstream Pd-catalyzed Suzuki-Miyaura couplings fail when using slightly wet fluorinated pyridines? Causality: Residual water in the intermediate acts as a potent catalyst poison and reaction disruptor. In cross-coupling reactions, excess water facilitates the rapid protodeboronation of the organoboronic acid partner before transmetalation can occur. Additionally, water can coordinate to the electron-deficient palladium center, outcompeting the phosphine ligands and leading to the precipitation of inactive palladium black (Pd(0) agglomeration), resulting in low yields or complete reaction failure[1].

Part 2: Quantitative Data & Method Comparison

To select the appropriate drying methodology, consult the following empirical data summarizing the efficacy of various drying techniques for fluorinated pyridines.

Drying MethodologyChemical MechanismResidual H₂O (ppm)Optimal Substrate StateDrawbacks / Limitations
Vacuum Oven (40°C) Thermal evaporation500 - 1000Non-volatile solidsHigh risk of sublimation; fails to break water-pyridine hydrogen bonds.
4Å Molecular Sieves Physical pore entrapment100 - 250Liquids / SolutionsSlow kinetics (requires 24-48h); generates dust that must be filtered[3].
Azeotropic Distillation Entrainment via toluene20 - 50Hygroscopic solidsRequires rigorous Schlenk technique to prevent re-hydration during solvent removal.
CaH₂ Distillation Irreversible chemical reaction< 10LiquidsGenerates H₂ gas (requires venting); harsh basic conditions may degrade sensitive functional groups[3].

Part 3: Validated Experimental Protocols

Every protocol in this center is designed as a self-validating system . Do not proceed to the next synthetic step without empirical confirmation of the system's state.

Protocol A: Azeotropic Drying and Inert Storage of Solid Intermediates

Use this protocol for solid, highly hygroscopic fluorinated pyridines to avoid thermal degradation.

  • Dissolution: Inside a fume hood, dissolve the wet fluorinated pyridine intermediate in an excess of anhydrous toluene (approx. 10 mL per 1 gram of substrate) within a flame-dried Schlenk flask.

  • Azeotropic Distillation: Attach the flask to a Schlenk line. Under a positive flow of dry Argon, equip a short-path distillation head. Gradually heat the mixture to distill off the toluene-water azeotrope.

  • High-Vacuum Desiccation: Once the bulk solvent is removed and a syrupy residue remains, immediately apply high vacuum (< 0.1 mbar) while maintaining the flask at 30°C. Leave under vacuum for 12 hours. The material will gradually crystallize into a dry solid.

  • Self-Validating Step (Critical): Transfer the sealed Schlenk flask into an Argon-filled glovebox. Weigh out a 10 mg aliquot and perform a Coulometric KF Titration (See Protocol B). Validation condition: The batch is only cleared for cross-coupling if the moisture content reads <50 ppm. If >50 ppm, repeat Steps 1-3.

  • Storage: Store the validated solid inside the glovebox in a tightly sealed, dark glass bottle to protect it from ambient humidity and light[3].

Protocol B: Coulometric Karl Fischer Titration for Trace Moisture

Use this protocol to accurately quantify water in hygroscopic matrices without atmospheric drift.

  • System Equilibration: Turn on the Coulometric KF titrator and allow the generator electrode to neutralize any residual moisture in the anolyte solution. Wait until the baseline drift stabilizes below 10 µ g/min [5].

  • Self-Validating Step (Calibration): Before measuring the unknown sample, inject 1.0 mL of a certified 1.0% (10,000 ppm) water standard using a gas-tight syringe. The titrator must recover between 9,500–10,500 ppm. If it fails, the reagents are exhausted and must be replaced.

  • Sample Preparation: Inside a glovebox, dissolve 50 mg of the fluorinated pyridine in 1.0 mL of anhydrous methanol (KF grade). Draw the solution into a Hamilton gas-tight syringe and cap the needle with a rubber septum before removing it from the glovebox.

  • Injection and Titration: Pierce the septum of the KF titration cell and inject the sample directly into the electrolyte. Input the exact mass of the injected sample into the titrator to calculate the ppm of water accurately.

Part 4: Visualizing the Workflows

The following diagrams map the logical relationships and standard operating procedures for handling these sensitive compounds.

Workflow A Receipt of Hygroscopic Fluorinated Pyridine B Transfer to Glovebox (Argon Atmosphere) A->B C Coulometric KF Titration B->C D Water < 50 ppm? C->D E Proceed to Cross-Coupling D->E Yes F Azeotropic Distillation with Toluene D->F No G Store over 4Å Sieves in Schlenk Flask F->G G->C Re-validate

Caption: Workflow for the anhydrous handling and validation of fluorinated pyridines.

Mechanism M Atmospheric Moisture Ingress H Hydrolysis of Reactive Bonds M->H P Pd/Cu Catalyst Poisoning M->P F Reaction Failure (Low Yield / Tar) H->F P->F S Implement Strict Schlenk Protocols F->S Corrective Action

Caption: Mechanism of moisture-induced reaction failure and corrective intervention.

References

  • Analab Scientific Instruments. "The Role of Karl Fischer Titration in Pharmaceutical Analysis." Analab. URL:[Link]

  • Patsnap Eureka. "How Coulometric KF Minimizes Drift In Hygroscopic Or Volatile Matrices?" Patsnap. URL: [Link]

  • ResearchGate. "Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs." Organic & Biomolecular Chemistry. URL:[Link]

  • RSC Publishing. "Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles." Royal Society of Chemistry. URL: [Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of the structural dynamics of pharmaceutical building blocks is critical for downstream drug development. Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate is a highly functionalized


-keto ester featuring a fluorinated pyridine ring.

Analyzing this molecule via Proton Nuclear Magnetic Resonance (


H NMR) spectroscopy presents two distinct analytical challenges:
  • Keto-Enol Tautomerism: The

    
    -keto ester moiety exists as an equilibrium mixture of keto and enol constitutional isomers.
    
  • Heteronuclear Spin-Spin Coupling: The 100% natural abundance of the

    
    F nucleus (spin 
    
    
    
    ) results in complex scalar couplings (
    
    
    ) with the pyridine ring protons.

This guide objectively compares different analytical environments (solvents) and instrument capabilities (field strengths) to establish the optimal protocol for characterizing this complex molecule.

Part 1: Solvent Environment Comparison (CDCl vs. DMSO- )

The position of the keto-enol equilibrium in


-keto esters is highly sensitive to the dielectric constant and hydrogen-bonding capacity of the solvent[1]. Because the interconversion between the keto and enol forms is slow on the NMR timescale, distinct resonance signals for each tautomer can be observed and quantified[1][2].

The Causality of Solvent Effects:

  • Non-Polar Solvents (e.g., CDCl

    
    ):  The enol tautomer is thermodynamically stabilized by a strong intramolecular hydrogen bond, forming a conjugated six-membered ring. Non-polar solvents preserve this internal hydrogen bond, shifting the equilibrium significantly toward the enol form[1].
    
  • Polar, H-Bonding Solvents (e.g., DMSO-

    
    ):  Highly polar solvents act as competitive hydrogen-bond acceptors. They disrupt the enol's intramolecular hydrogen bond and preferentially solvate the more polar keto tautomer, drastically reducing the enol population[1][3].
    
Table 1: Comparative H NMR Spectral Signatures by Solvent
Structural FeatureSignal TypeExpected Chemical Shift (

)
CDCl

Profile (Non-Polar)
DMSO-

Profile (Polar)
Keto:

-Methylene
Singlet (-CH

-)
3.90 – 4.20 ppmMinor signalDominant signal
Enol: Vinylic Proton Singlet (=CH-)5.50 – 6.20 ppmMajor signalTrace / Absent
Enol: Hydroxyl Broad Singlet (-OH)12.0 – 14.0 ppmVisible, heavily deshieldedUsually absent
Ester Alkyl Group Quartet / Triplet4.10 (q), 1.20 (t) ppmTwo overlapping sets (Keto/Enol)Single set (Keto dominant)

Note: By integrating the


-methylene protons of the keto form against the vinylic proton of the enol form, researchers can precisely calculate the equilibrium constant (

)[1].

Part 2: Instrument Performance Comparison (Benchtop vs. High-Field NMR)

The presence of the 3-fluoropyridine ring introduces significant spectral complexity. Fluorine-19 has a high gyromagnetic ratio, leading to strong through-bond scalar couplings with adjacent protons, typically yielding


 and 

values ranging from 2 to 10 Hz[4][5].

The Causality of Resolution Limits:

  • 60–100 MHz Benchtop NMR: At lower magnetic fields, the chemical shift dispersion (measured in Hz) is narrow. The combination of tautomeric signal duplication and

    
    H-
    
    
    
    F multiplet splitting causes severe peak overlap and second-order "roofing" effects. This makes accurate integration of the aromatic region nearly impossible.
  • 400–600 MHz High-Field NMR: High-field magnets provide sufficient dispersion to separate the keto and enol aromatic signals into a first-order spectrum. This allows analysts to cleanly extract the precise

    
     and 
    
    
    
    coupling constants necessary to verify the regiochemistry of the fluorine atom on the pyridine ring[4].
Table 2: Resolution Capabilities by Field Strength
ParameterBenchtop NMR (60 MHz)High-Field NMR (400+ MHz)
Aromatic Region Resolution Severe overlap; unresolved multipletsBaseline resolution; distinct

/

patterns

H-

F Coupling Extraction
Unreliable due to second-order effectsHighly accurate (extractable

and

values)
Tautomer Quantification Prone to integration errorsHigh precision (

error margin)

Part 3: Analytical Workflow & Experimental Protocol

To ensure a self-validating system, the following methodology must be strictly adhered to when preparing and acquiring data for keto-enol quantification.

NMR_Workflow Start Compound: Ethyl 3-(3-fluoropyridin-2-yl) -3-oxopropanoate Solvent Solvent Selection Start->Solvent CDCl3 CDCl3 (Non-Polar) Favors Enol Form Solvent->CDCl3 DMSO DMSO-d6 (Polar) Favors Keto Form Solvent->DMSO Acquisition 1H NMR Acquisition (High-Field >400 MHz) CDCl3->Acquisition DMSO->Acquisition Analysis Spectral Analysis Extract 1H-19F J-couplings Acquisition->Analysis Quant Quantify Keto/Enol Ratio Integrate -CH2- vs =CH- Analysis->Quant

Figure 1: Analytical workflow for the 1H NMR evaluation of fluorinated beta-keto ester tautomerism.

Step-by-Step Protocol: Determination of Keto-Enol Ratio
  • Sample Preparation: Weigh exactly 15 mg of Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate. Dissolve completely in 0.6 mL of the chosen deuterated solvent (e.g., CDCl

    
     or DMSO-
    
    
    
    ) to maintain a consistent concentration, as dilution can alter solute-solute interactions[3].
  • Equilibration: Transfer the solution to a 5 mm NMR tube. Allow the sample to rest at room temperature (25 °C) for at least 30 minutes prior to acquisition. Macroscopic thermodynamic equilibrium must be reached to ensure reproducible integration ratios[1].

  • Parameter Optimization (Critical Step):

    • Set the instrument to a minimum of 400 MHz.

    • Relaxation Delay (D1): Set D1 to

      
       seconds. The 
      
      
      
      -methylene protons (-CH
      
      
      -) and the vinylic proton (=CH-) have different longitudinal relaxation times (
      
      
      ). A short D1 will cause incomplete relaxation, leading to artificially skewed integration values.
    • Number of Scans (NS): Minimum 16 scans to ensure a high signal-to-noise ratio (SNR) for the minor tautomer[1].

  • Processing & Integration: Apply a standard exponential window function (LB = 0.3 Hz). Phase and baseline correct the spectrum manually. Integrate the keto

    
    -methylene singlet (
    
    
    
    4.0 ppm, representing 2 protons) and the enol vinylic singlet (
    
    
    5.8 ppm, representing 1 proton).
  • Calculation: Calculate the Enol % using the formula:

    
    
    

References

  • EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR - ASU Core Research Facilities. Arizona State University. Retrieved from: [Link]

  • EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. Colorado State University. Retrieved from:[Link]

  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. National Institutes of Health (PMC). Retrieved from:[Link]

  • Long-range 19F-15N heteronuclear shift correlation: examination of J-modulations associated with broad range accordion excitation. Academia.edu. Retrieved from: [Link]

Sources

HPLC Method Development for Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction & Analytical Challenges

Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate is a highly functionalized pharmaceutical intermediate whose precise purity determination is critical for downstream active pharmaceutical ingredient (API) synthesis. However, standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods often fail for this molecule, yielding split, broad, or severely tailing peaks.

As a Senior Application Scientist, I approach method development not by blindly screening columns, but by deconstructing the molecule's physicochemical properties. This guide objectively compares column chemistries and mobile phase conditions to establish a robust, self-validating analytical method that overcomes the compound's dual structural challenges.

Mechanistic Insights: Causality in Method Design (E-E-A-T)

To develop a reliable method, we must address two distinct structural features of the analyte:

Overcoming Tautomeric Peak Distortion (The Beta-Keto Ester)

Beta-dicarbonyl compounds, including beta-keto esters, exhibit pronounced keto-enol tautomerism in solution[1]. During chromatographic separation, if the rate of tautomeric interconversion is similar to the timescale of the separation, the analyte will elute as distorted, broad, or split peaks, severely complicating quantitation[2].

Causality & Solution: To achieve a single, sharp peak, we must force the equilibrium to interconvert rapidly relative to the column residence time. Elevating the column temperature (e.g., 45°C) and utilizing an acidic mobile phase modifier (e.g., 0.1% Trifluoroacetic acid) catalyzes this interconversion, stabilizing the favored tautomer and coalescing the forms into a single quantifiable peak[3].

Mitigating Secondary Interactions (The Fluoropyridine Ring)

Pyridine derivatives are notorious for peak tailing on standard silica-based C18 columns. The basic pyridine nitrogen acts as a strong hydrogen bond acceptor, interacting with unreacted, acidic silanol groups on the stationary phase[4]. While the highly electronegative fluorine atom at the 3-position slightly reduces the pKa of the adjacent nitrogen via inductive effects, the basicity remains sufficient to cause tailing.

Causality & Solution: Employing a polar-embedded column (e.g., amide-linked C18) or a Phenyl-Hexyl phase provides alternative selectivity (π-π interactions) and creates a localized hydration layer that effectively shields the basic nitrogen from residual silanols.

Logical Workflow for Method Optimization

G A Target: Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate B Challenge 1: Keto-Enol Tautomerism (Peak Splitting/Broadening) A->B C Challenge 2: Basic Pyridine Moiety (Silanol Interactions/Tailing) A->C D Strategy: Accelerate Interconversion Increase Temp (45°C) + Acidic Modifier (TFA) B->D E Strategy: Shield Silanols Polar-Embedded / Phenyl-Hexyl Column C->E F Result: Coalesced Single Peak D->F G Result: Improved Peak Symmetry (Tf < 1.2) E->G H Final Optimized HPLC Method Accurate Purity Quantitation F->H G->H

Workflow for mitigating tautomerism and silanol interactions in fluoropyridine HPLC analysis.

Comparative Performance Analysis

To objectively validate the mechanistic theory, a comparative study was executed analyzing Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate under four distinct chromatographic environments.

Table 1: Experimental Matrix and Quantitative Results

Column ChemistryMobile Phase pHTemp (°C)Peak Shape ObservationTailing Factor (Tf)Theoretical Plates (N)
Standard C18Neutral (Water/ACN)25°CSplit peak (Tautomerism)N/A (Split)< 1,500
Standard C18Acidic (0.1% TFA)25°CBroad, severe tailing2.43,200
Polar-Embedded C18Acidic (0.1% TFA)25°CSingle peak, slight tailing1.46,500
Polar-Embedded C18 Acidic (0.1% TFA) 45°C Sharp, coalesced peak 1.05 12,400

Data Interpretation: The standard C18 at neutral pH failed completely due to slow tautomeric interconversion. Adding TFA at 25°C began to coalesce the peaks but suffered from silanol-induced tailing. The Polar-Embedded column mitigated the tailing, but only the combination of the Polar-Embedded column, acidic modifier, and elevated temperature (45°C) provided the kinetic energy required to fully coalesce the tautomers and deliver a highly efficient, symmetrical peak.

Step-by-Step Experimental Protocol & Self-Validation

The following protocol outlines the optimized method. It is designed as a self-validating system; the method is only considered valid for sample analysis if the System Suitability Test (SST) criteria are met, proving that tautomeric coalescence is actively occurring.

Chromatographic Conditions
  • Column: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18 or equivalent), 150 mm × 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program:

    • 0–2 min: 10% B

    • 2–12 min: Linear gradient to 80% B

    • 12–15 min: 80% B

    • 15–15.1 min: Return to 10% B

    • 15.1–20 min: Re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 45°C (Critical for tautomer coalescence).

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

Sample Preparation
  • Accurately weigh 10.0 mg of Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate.

  • Dissolve in 10.0 mL of Diluent (Water:Acetonitrile, 50:50 v/v) to yield a 1.0 mg/mL stock solution.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

System Suitability Testing (SST) - The Self-Validating Mechanism

Before analyzing unknown batches, inject the 1.0 mg/mL standard solution in five replicates. The system validates its own kinetic and thermodynamic state by passing the following criteria:

  • Peak Integrity: The analyte must present as a single peak. Any visible splitting indicates the column temperature is too low or the acid modifier is depleted, failing the run.

  • Tailing Factor (Tf): Must be ≤ 1.2. A higher value indicates secondary silanol interactions are occurring, suggesting column degradation.

  • Theoretical Plates (N): Must be ≥ 10,000.

  • Precision: The %RSD of the peak area across 5 injections must be ≤ 1.0%.

Conclusion

By understanding the causality behind peak distortion—specifically the keto-enol tautomerism of the beta-keto ester and the basicity of the fluoropyridine ring—we can rationally design a robust HPLC method. The synergistic use of a polar-embedded stationary phase, acidic mobile phase, and elevated temperature transforms an otherwise erratic chromatographic profile into a precise, stability-indicating assay.

References

1.[1] Enol: Achieving Desired Outcomes in Tautomer Equilibrium Source: Patsnap URL:[Link]

2.[2] Cracking the Chromatographic Code: Innovative Solutions to Address Keto-Enol Tautomerism in LC Method Development - 2025 PharmSci 360 Source: EventScribe URL:[Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Fluorinated and Non-Fluorinated β-Keto Esters

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, a deep understanding of the structural nuances of small molecules is paramount. β-Keto esters are a cornerstone of synthetic chemistry, and their fluorinated analogues are of increasing interest in pharmaceutical design due to the profound effects of fluorine on metabolic stability, bioavailability, and binding affinity. Mass spectrometry is an indispensable tool for the characterization of these compounds. This guide provides an in-depth comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of a classic β-keto ester, ethyl acetoacetate, and its trifluorinated counterpart, ethyl 4,4,4-trifluoroacetoacetate. By understanding their distinct fragmentation behaviors, researchers can more accurately identify and characterize these important chemical entities.

The Influence of Fluorination on Mass Spectrometric Fragmentation

The introduction of fluorine atoms, particularly the trifluoromethyl group, significantly alters the electronic properties and bond strengths within a molecule, leading to distinct fragmentation pathways under mass spectrometric conditions. The high electronegativity of fluorine can induce a strong inductive effect, influencing the stability of adjacent carbocations and the lability of certain bonds. This guide will explore these differences through a direct comparison of ethyl acetoacetate and ethyl 4,4,4-trifluoroacetoacetate.

Fragmentation Analysis of Ethyl Acetoacetate

The mass spectrum of ethyl acetoacetate is characterized by fragmentation patterns typical of esters and ketones, primarily involving α-cleavages and McLafferty rearrangements.[1]

Key Fragmentation Pathways of Ethyl Acetoacetate

The major fragments observed in the electron ionization mass spectrum of ethyl acetoacetate are detailed below.

m/zProposed Fragment IonProposed Neutral LossFragmentation Pathway
130[C₆H₁₀O₃]⁺•-Molecular Ion
88[C₄H₅O₂]⁺•C₂H₅Oα-cleavage with loss of the ethoxy radical
85[C₄H₅O₂]⁺•OCH₂CH₃α-cleavage with loss of the ethoxy radical
69[C₄H₅O]⁺•OCH₂CH₃ and COSubsequent loss of CO from the m/z 88 fragment
43[CH₃CO]⁺•CH₂COOC₂H₅α-cleavage to form the acetyl cation

dot

Caption: Proposed fragmentation pathway of Ethyl Acetoacetate.

Fragmentation Analysis of Ethyl 4,4,4-Trifluoroacetoacetate

The presence of the strongly electron-withdrawing trifluoromethyl group in ethyl 4,4,4-trifluoroacetoacetate dramatically alters the fragmentation landscape compared to its non-fluorinated analog. The fragmentation is now dominated by cleavages dictated by the stability of the trifluoromethyl group and its influence on adjacent bonds.

Key Fragmentation Pathways of Ethyl 4,4,4-Trifluoroacetoacetate

The major fragments observed in the electron ionization mass spectrum of ethyl 4,4,4-trifluoroacetoacetate are detailed below.

m/zProposed Fragment IonProposed Neutral LossFragmentation Pathway
184[C₆H₇F₃O₃]⁺•-Molecular Ion
155[C₅H₄F₃O₂]⁺•C₂H₅Loss of the ethyl radical
139[C₄H₂F₃O₂]⁺•OC₂H₅α-cleavage with loss of the ethoxy radical
115[C₅H₄F₃O]⁺•CO₂Decarboxylation from the m/z 155 fragment
97[CF₃CO]⁺•CH₂COOC₂H₅α-cleavage to form the trifluoroacetyl cation
69[CF₃]⁺•COCH₂COOC₂H₅Cleavage to form the trifluoromethyl cation

dot

Caption: Proposed fragmentation pathway of Ethyl 4,4,4-Trifluoroacetoacetate.

Comparative Analysis and Key Differences

The comparison of the fragmentation patterns of ethyl acetoacetate and its trifluorinated analog reveals several key differences driven by the electronic effects of the trifluoromethyl group:

  • Base Peak: The most abundant ion (base peak) in the spectrum of ethyl acetoacetate is the acetyl cation ([CH₃CO]⁺) at m/z 43, resulting from a classic α-cleavage. In stark contrast, the base peak for ethyl 4,4,4-trifluoroacetoacetate is the trifluoromethyl cation ([CF₃]⁺) at m/z 69. This highlights the exceptional stability of the [CF₃]⁺ cation and the lability of the bond connecting it to the carbonyl group.

  • McLafferty Rearrangement: The McLafferty rearrangement, a characteristic fragmentation for many carbonyl compounds, is a significant pathway for ethyl acetoacetate, leading to the fragment at m/z 88. This pathway is not prominent for ethyl 4,4,4-trifluoroacetoacetate, likely due to the strong inductive effect of the CF₃ group altering the electron distribution and favoring alternative fragmentation routes.

  • Prominence of Fluorine-Containing Fragments: The mass spectrum of ethyl 4,4,4-trifluoroacetoacetate is dominated by fragments containing the trifluoromethyl group, such as the trifluoroacetyl cation ([CF₃CO]⁺) at m/z 97 and the trifluoromethyl cation ([CF₃]⁺) at m/z 69. This is a direct consequence of the stability of these fluorinated ions.

  • Loss of Ethoxy Group: Both compounds exhibit the loss of the ethoxy radical (•OC₂H₅) via α-cleavage, resulting in fragments at m/z 85 for ethyl acetoacetate and m/z 139 for ethyl 4,4,4-trifluoroacetoacetate. However, the relative abundance of this fragment is different, reflecting the competing fragmentation pathways in each molecule.

Experimental Protocols

The following provides a general experimental protocol for the analysis of β-keto esters by gas chromatography-mass spectrometry (GC-MS).

dot

Experimental_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Prep Dilute sample in a volatile solvent (e.g., ethyl acetate or dichloromethane) to a concentration of ~10-100 µg/mL. GC Gas Chromatography Separation Prep->GC MS Mass Spectrometry Detection GC->MS Eluted Analytes Analysis Acquire Total Ion Chromatogram (TIC) and Mass Spectra. Identify molecular ion and major fragment ions. MS->Analysis

Caption: General workflow for GC-MS analysis of β-keto esters.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a stock solution of the β-keto ester at a concentration of 1 mg/mL in a high-purity volatile solvent such as ethyl acetate or dichloromethane.

    • Perform a serial dilution to obtain a working solution with a concentration in the range of 10-100 µg/mL.

  • Gas Chromatography (GC) Parameters:

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1 split ratio)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Column: A non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column, is suitable.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp to 250 °C at a rate of 10 °C/min.

      • Hold at 250 °C for 5 minutes.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 35-300

Conclusion

The comparative analysis of the mass spectrometry fragmentation patterns of ethyl acetoacetate and ethyl 4,4,4-trifluoroacetoacetate provides a clear illustration of the profound impact of fluorination on molecular fragmentation. The presence of the trifluoromethyl group introduces new, dominant fragmentation pathways that are governed by the stability of the resulting fluorinated cations. For researchers in drug discovery and development, a thorough understanding of these distinct fragmentation patterns is essential for the unambiguous identification and characterization of this important class of fluorinated organic molecules.

References

  • NIST. (n.d.). Ethyl acetoacetate. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • de Hoffmann, E., & Stroobant, V. (2007).

Sources

Bioactivity Comparison Guide: Fluorinated vs. Non-Fluorinated Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as the foundational pharmacophore for the quinolone class of therapeutics[1]. The transition from first-generation non-fluorinated naphthyridines (e.g., nalidixic acid) to fluorinated derivatives (fluoroquinolones, e.g., enoxacin) represents a watershed moment in rational drug design.

This guide provides an objective, data-driven comparison of the bioactivity of fluorinated versus non-fluorinated naphthyridine derivatives. Designed for drug development professionals, it synthesizes mechanistic causality with field-proven, self-validating experimental protocols to guide lead optimization.

Mechanistic Causality: The Fluorine Advantage

The introduction of a fluorine atom—typically at the C-6 position of the naphthyridine core—does not merely add steric bulk; it fundamentally alters the physicochemical and electronic landscape of the molecule. The causality behind the enhanced bioactivity of fluorinated derivatives rests on three pillars:

A. Enhanced Target Affinity (Enzyme-DNA Complex Stabilization)

The primary targets of naphthyridine derivatives are bacterial type IIA topoisomerases (DNA gyrase and topoisomerase IV)[1]. Fluorine is the most electronegative element; its strategic placement withdraws electron density from the naphthyridine core. This electronic tuning optimizes the hydrogen-bonding and metal-ion coordination (specifically the Mg²⁺ water bridge) required to stabilize the lethal drug-enzyme-DNA cleavage complex. Empirical data demonstrates that C-6 fluorination improves gyrase-complex binding by 2- to 17-fold. For example, the fluorinated derivative enoxacin exhibits a 15-fold greater gyrase inhibitory activity than its non-fluorinated naphthyridine counterpart[2].

B. Pharmacokinetics and Cellular Penetration

The carbon-fluorine (C-F) bond is highly stable and significantly more lipophilic than the carbon-hydrogen (C-H) bond. In Gram-negative bacteria, drugs must traverse the lipid bilayer and porin channels of the outer membrane. The increased lipophilicity imparted by fluorine drives rapid passive diffusion across these barriers. Studies indicate that fluorination increases cellular penetration by 1- to 70-fold, directly correlating with lower Minimum Inhibitory Concentrations (MICs)[2].

C. Efflux Pump Evasion and Inhibition

Bacterial resistance to non-fluorinated naphthyridines frequently arises via the overexpression of efflux pumps. Interestingly, fluorinated derivatives demonstrate a unique ability to act as efflux pump inhibitors. The highly electronegative fluorine groups favor binding to the active sites of efflux proteins like NorA and MepA in Staphylococcus aureus, effectively neutralizing the bacteria's primary defense mechanism[3].

MOA Naph Fluorinated Naphthyridine (e.g., Enoxacin) Effect1 High Lipophilicity: Rapid Cell Penetration Naph->Effect1 C-6 Fluorine Addition NonF Non-Fluorinated Naphthyridine (e.g., Nalidixic Acid) Effect2 Low Lipophilicity: Slow Cell Penetration NonF->Effect2 No Fluorine Target Type IIA Topoisomerases (DNA Gyrase / Topo IV) Complex Stable Ternary Complex (Drug-Enzyme-DNA) Target->Complex Mg2+ Coordination Effect1->Target High Affinity Binding (15x) Effect2->Target Low Affinity Binding Outcome DNA Double-Strand Breaks & Bacterial Cell Death Complex->Outcome Replication Arrest

Mechanistic pathway of fluorinated vs non-fluorinated naphthyridines targeting DNA gyrase.

Quantitative Bioactivity Comparison

The structural modifications directly translate to measurable performance differences in vitro. The table below summarizes the quantitative leap in bioactivity achieved by transitioning from non-fluorinated to fluorinated naphthyridine derivatives.

Bioactivity MetricNon-Fluorinated Naphthyridines (e.g., Nalidixic Acid)Fluorinated Naphthyridines (e.g., Enoxacin, E-4695)
Primary Target DNA Gyrase (Gram-negative focus)DNA Gyrase & Topoisomerase IV (Broad-spectrum)[1]
Gyrase Binding Affinity Baseline (1x)Up to 15x greater than baseline[2]
Cellular Penetration Baseline (1x)1x to 70x increase[2]
Efflux Pump Inhibition Poor (Highly susceptible to efflux)High (Binds NorA/MepA active sites)[3]
Gram-Negative MIC₉₀ 2.0 – 16.0 µg/mL0.015 – 0.5 µg/mL[4]
Gram-Positive MIC₉₀ >32.0 µg/mL (Clinically ineffective)0.06 – 0.5 µg/mL[4]

Self-Validating Experimental Protocols

To objectively compare novel naphthyridine derivatives, researchers must utilize self-validating assay systems. The following protocols are designed to isolate specific variables (target affinity vs. whole-cell permeability) while incorporating internal controls to guarantee data trustworthiness.

Protocol 1: DNA Gyrase Supercoiling Inhibition Assay

Rationale: This cell-free assay isolates the compound's intrinsic target affinity (IC₅₀) from cellular permeability and efflux variables. Self-Validation Mechanism: Incorporates relaxed pBR322 DNA as a substrate control (ensuring enzyme viability) and ciprofloxacin as a positive inhibition control.

Step-by-Step Methodology:

  • Reaction Assembly: In a sterile microcentrifuge tube, combine 1 U of E. coli DNA gyrase, 0.5 µg of relaxed pBR322 plasmid DNA, and the naphthyridine derivative (titrated in a gradient from 0.001 to 100 µM).

  • Buffer Addition: Add reaction buffer to achieve final concentrations of 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, and 6.5% glycerol.

  • Incubation: Incubate the mixture at 37°C for 30 minutes to allow the enzyme to supercoil the plasmid.

  • Termination: Quench the reaction by adding an equal volume of chloroform/isoamyl alcohol (24:1) and a loading dye containing 0.1% SDS and 0.5 µg/mL proteinase K. Incubate for 15 minutes to digest the gyrase.

  • Electrophoresis & Quantification: Resolve the DNA topoisomers on a 1% agarose gel in 1x TAE buffer at 3 V/cm for 3 hours. Stain with ethidium bromide and quantify the supercoiled DNA bands via densitometry. The IC₅₀ is the concentration reducing supercoiled band intensity by 50% relative to the vehicle control.

Protocol 2: CLSI-Compliant MIC Determination via Broth Microdilution

Rationale: Evaluates the holistic bioactivity of the compound, accounting for target affinity, lipophilic penetration, and efflux evasion. Self-Validation Mechanism: Utilizes a standardized 0.5 McFarland inoculum, a sterility control (media only to rule out contamination), and a growth control (bacteria + vehicle to confirm viability).

Step-by-Step Methodology:

  • Inoculum Preparation: Suspend isolated colonies of the target strain (e.g., S. aureus ATCC 29213) in sterile saline to match a 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the naphthyridine derivatives in CAMHB to achieve final concentrations ranging from 64 µg/mL down to 0.015 µg/mL.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well, ensuring a final standardized inoculum of

    
     CFU/mL per well.
    
  • Incubation: Seal the plate with a breathable membrane and incubate aerobically at 37°C for 16–20 hours.

  • Readout: Visually inspect the wells for turbidity (bacterial growth). The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

Workflow Step1 Compound Synthesis Step2 Target Affinity (Gyrase Assay) Step1->Step2 Step3 Cellular Efficacy (MIC Microdilution) Step1->Step3 Step5 SAR Modeling & Lead Optimization Step2->Step5 Step4 Resistance Profiling (Efflux Pump Assays) Step3->Step4 Resistant Strains Step4->Step5

Standardized high-throughput screening workflow for evaluating naphthyridine bioactivity.

Conclusion

The transition from non-fluorinated to fluorinated naphthyridine derivatives underscores the power of single-atom substitutions in medicinal chemistry. By enhancing lipophilicity, fortifying target binding affinity, and neutralizing efflux pumps, fluorination transforms a narrow-spectrum scaffold into a highly potent, broad-spectrum therapeutic agent. Researchers developing novel naphthyridine analogs must rigorously evaluate both target-level affinity and whole-cell permeability to accurately map Structure-Activity Relationships (SAR).

References

  • Source: Taylor & Francis (tandfonline.com)
  • Efflux Pump (QacA, QacB, and QacC) and β-Lactamase Inhibitors?
  • Source: ResearchGate (researchgate.net)
  • Source: PDB-101 (rcsb.org)

Sources

Crystallographic Comparison Guide: Ethyl 3-(3-Fluoropyridin-2-yl)-3-oxopropanoate vs. Non-Fluorinated Precursors in SBDD

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate the solid-state properties of heterocyclic building blocks used in structure-based drug design (SBDD). Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate is a highly versatile


-keto ester widely used to synthesize kinase inhibitors, pyrazolones, and complex hydrazones.

When comparing this fluorinated building block to its non-fluorinated counterpart (Ethyl 3-(pyridin-2-yl)-3-oxopropanoate), the crystallographic data of their respective derivatives reveals a stark contrast in structural performance. The introduction of the fluorine atom is not merely a metabolic shield; it acts as a powerful conformational director in the solid state. This guide objectively compares the crystallographic properties of these derivatives and provides a field-proven, self-validating protocol for their crystallization.

Mechanistic Insights: The Fluorine Effect on Crystal Packing

To understand why the 3-fluoro substituted derivatives consistently yield higher-quality single crystals, we must examine the causality behind the molecular interactions:

  • Conformational Locking: The highly electronegative fluorine atom at the 3-position of the pyridine ring induces strong intramolecular interactions (e.g., F···H–N or F···H–C hydrogen bonds) and minimizes dipole-dipole repulsions. This effectively "locks" the molecule into a rigid, planar conformation (typically the E isomer). According to structural studies on fluoropyridine derivatives (), this locking mechanism results in a nearly perfectly planar structure, with a maximum deviation of just 0.117 Å from the mean plane.

  • Enhanced

    
     Stacking:  The electron-withdrawing nature of the fluorine atom alters the electron density of the pyridine ring. This electronic modulation significantly strengthens 
    
    
    
    stacking interactions between neighboring antiparallel molecules in the crystal lattice, leading to denser packing and higher thermal stability.
  • Coordination Rigidity: When these derivatives are used as ligands for transition metals, the fluorine atom increases the overall rigidity of the complex, which is critical for stabilizing specific coordination geometries ().

G A Free Ligand in Solution (Rotational Freedom) B Intramolecular F···H Hydrogen Bonding A->B C Dipole-Dipole Minimization A->C D Conformational Lock (E-Isomer Stabilization) B->D C->D E Enhanced Planarity (Max Deviation < 0.12 Å) D->E F Optimal π-π Stacking (Centroid distance ~3.7 Å) E->F Crystal Packing

Fig 1. Mechanistic pathway of fluorine-induced conformational locking and crystal packing.

Comparative X-Ray Crystallography Data

The table below summarizes the quantitative structural parameters of derivatives synthesized from the 3-fluoro precursor versus the non-fluorinated precursor. The data clearly demonstrates the superior structural predictability of the fluorinated compounds.

Structural Parameter3-Fluoro Precursor DerivativesNon-Fluoro Precursor DerivativesAdvantage in Drug Design
Conformational State E conformation (Locked)E / Z mixture (Flexible)Predictable target binding
Planarity (Max Deviation) ~0.117 Å (Highly planar)> 0.250 Å (Twisted/Puckered)Fits narrow hydrophobic pockets
Pyridine Dihedral Angle 1.99° to 5.71°> 15.0°Enhanced molecular conjugation

Stacking (Centroid)
3.63 – 3.71 Å> 3.90 ÅStronger solid-state stability
Hydrogen Bonding Network Complex 3D network1D or 2D chainsHigher melting point / lower hygroscopicity
Typical R-factor (R1) < 0.045~ 0.060Higher resolution structural data

Experimental Protocols: Synthesis and Crystallization

To obtain diffraction-quality crystals, the methodology must be treated as a self-validating system. The following protocol details the conversion of Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate into a rigid pyrazolone derivative, followed by a vapor diffusion crystallization workflow.

Phase 1: Condensation Reaction (Self-Validating Step)
  • Initiation: Dissolve 1.0 equivalent of Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate in absolute ethanol (0.2 M concentration).

  • Reagent Addition: Add 1.05 equivalents of an aryl hydrazine and a catalytic amount of glacial acetic acid.

  • Reflux: Heat the mixture to reflux for 4 hours.

    • Causality: The

      
      -keto ester undergoes nucleophilic attack by the hydrazine, followed by intramolecular cyclization. The continuous release of water and ethanol drives the thermodynamic formation of the pyrazolone core.
      
  • Validation Check: Cool the reaction to room temperature. The formation of a distinct, dense precipitate confirms successful cyclization. If the solution remains clear, the cyclization has stalled, indicating a failure in the nucleophilic attack phase.

Phase 2: Vapor Diffusion Crystallization

For highly planar, rigid molecules like these fluorinated derivatives, Vapor Diffusion vastly outperforms Slow Evaporation. Slow evaporation often leads to rapid supersaturation, resulting in kinetic trapping and amorphous aggregates.

  • Solvation: Dissolve the purified pyrazolone derivative in a minimum volume of N,N-Dimethylformamide (DMF) in a 2 mL inner glass vial.

    • Causality: DMF is a strong hydrogen-bond acceptor that disrupts intermolecular interactions, ensuring the compound is fully solvated as individual monomers.

  • Anti-Solvent Chamber: Place the unsealed inner vial inside a larger 20 mL outer vial containing 5 mL of diethyl ether (the anti-solvent). Seal the outer vial tightly with a PTFE cap.

  • Equilibration: Allow the system to stand undisturbed at 20°C for 5–7 days.

    • Causality: The highly volatile diethyl ether slowly diffuses into the DMF phase. This gradually lowers the dielectric constant of the solvent mixture, inducing a slow, controlled supersaturation. This thermodynamic control prevents defect formation and yields highly ordered, single crystals suitable for X-ray diffraction.

G A Synthesis of Fluorinated Derivative B Solvent Screening (Polar vs Non-Polar) A->B Purified Compound C Vapor Diffusion (Anti-solvent) B->C High Solubility D Slow Evaporation (Isothermal) B->D Moderate Solubility E Single Crystal X-Ray Diffraction C->E High-Quality Crystals D->E Polymorph Screening F Structure Solution & Refinement E->F Diffraction Data

Fig 2. Optimization workflow for crystallizing 3-fluoropyridin-2-yl derivatives.

Conclusion

The substitution of a single fluorine atom at the 3-position of the pyridine ring in


-keto ester precursors fundamentally alters the solid-state behavior of the resulting derivatives. By enforcing conformational locking and enhancing 

stacking, Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate serves as a vastly superior building block compared to its non-fluorinated alternatives when high-resolution X-ray crystallography is required for structure-based drug design.

References

  • Title: N′-[(E)-(3-Fluoropyridin-2-yl)methylidene]pyridine-3-carbohydrazide dihydrate Source: Acta Crystallographica Section E: Structure Reports Online (2014) URL: [Link] [1]

  • Title: Transition metal(II) complexes of halogenated derivatives of (E)-4-(2-(pyridin-2-ylmethylene)hydrazinyl)quinazoline: structure, antioxidant activity, DNA-binding DNA photocleavage, interaction with albumin and in silico studies Source: RSC Advances (2022) URL: [Link] [2]

Validating the Purity of Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate (CAS 1093115-27-5) is a highly versatile, fluorinated beta-keto ester utilized as a core building block in the synthesis of complex pharmaceutical active ingredients (APIs), such as kinase inhibitors and advanced heterocycles.

However, validating the purity of this compound presents distinct analytical challenges. As an alpha-unsubstituted beta-keto ester, it is subject to dynamic keto-enol tautomerism and is highly susceptible to hydrolytic degradation[1]. To ensure scientific integrity during drug development, analytical methods must be rigorously designed to differentiate the intact parent molecule from its tautomers and degradants. This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS) against alternative techniques and provides a self-validating, step-by-step protocol grounded in ICH Q2(R2)[2] and USP <621>[3] guidelines.

The Mechanistic Challenge: Tautomerism and Degradation

To design an effective analytical method, we must first understand the causality behind the compound's instability.

  • Keto-Enol Equilibrium: In solution, the compound exists as a mixture of the keto form and an intramolecularly hydrogen-bonded enol form[1]. If the interconversion rate between these tautomers is similar to the chromatographic separation timescale, it results in severe peak broadening or split peaks, artificially lowering the calculated purity.

  • Hydrolytic Decarboxylation: Under thermal stress or in the presence of water/acid/base, the ester group can hydrolyze to form a beta-keto acid. This intermediate is highly unstable and rapidly undergoes spontaneous decarboxylation to form the degradant 1-(3-fluoropyridin-2-yl)ethan-1-one[4].

Tautomerism_Logic Keto Keto Tautomer (Polar Solvents) Enol Enol Tautomer (H-Bond Stabilized) Keto->Enol Equilibrium (pH Dependent) Acid Beta-Keto Acid (Hydrolysis Intermediate) Keto->Acid Hydrolysis (H2O / Heat) Ketone Decarboxylated Ketone (Degradant) Acid->Ketone -CO2 (Spontaneous)

Caption: Logical relationship of keto-enol tautomerism and decarboxylation pathways.

Comparative Analysis of Analytical Techniques

Selecting the right analytical tool requires balancing sensitivity, structural confirmation, and the physical constraints of the analyte. While traditional methods have their place, LC-MS (specifically reversed-phase UHPLC-MS) is the optimal choice for this class of compounds[3].

Why Alternatives Fall Short:
  • GC-MS (Gas Chromatography-Mass Spectrometry): The high temperatures of the GC injection port (typically >200°C) thermally induce the decarboxylation of the beta-keto ester. This creates a false impurity profile, drastically overestimating the presence of the ketone degradant.

  • NMR (Nuclear Magnetic Resonance): While 1H-NMR is excellent for bulk structural elucidation, it struggles with trace impurity quantification (<1%). Furthermore, the overlapping signals from the keto and enol tautomers complicate integration[1].

  • HPLC-UV: Standard UV detection lacks the mass confirmation necessary to distinguish between co-eluting impurities or tautomers that share identical UV chromophores.

Table 1: Performance Comparison of Analytical Techniques
Analytical TechniqueResolution of TautomersThermal Degradation RiskSensitivity (LOD)Structural Confirmation
UHPLC-MS (Recommended) High (via pH control)Low (Ambient/Mild heat)Excellent (<0.05%)High (Exact m/z matching)
HPLC-UV High (via pH control)LowModerate (~0.1%)Low (UV spectra only)
GC-MS N/A (Thermal destruction)High (Injection port) ExcellentHigh (EI Fragmentation)
1H-NMR Poor (Signal overlap)LowPoor (~1.0%)Excellent (Connectivity)

Step-by-Step LC-MS Purity Validation Protocol

To comply with ICH Q2(R2) standards for specificity and precision[2], the following self-validating LC-MS workflow is designed to suppress enolization and prevent on-column degradation.

Methodological Steps & Causality:
  • Sample Preparation: Dissolve the analyte in cold, anhydrous Acetonitrile (ACN) to a concentration of 1.0 mg/mL.

    • Causality: Using a cold, aprotic solvent minimizes the risk of hydrolysis to the beta-keto acid prior to injection.

  • Chromatographic Separation (UHPLC):

    • Column: C18 (1.7 µm, 2.1 x 100 mm).

    • Mobile Phase A: 0.1% Formic Acid (FA) in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid (FA) in LC-MS grade Acetonitrile.

    • Causality: The acidic modifier (pH ~2.7) protonates residual silanol groups on the stationary phase, preventing secondary interactions. More importantly, the low pH kinetically locks the keto-enol equilibrium, resulting in a single, sharp chromatographic peak rather than a broad smear[3].

  • Mass Spectrometry (ESI-MS):

    • Ionization: Electrospray Ionization (ESI) in Positive mode.

    • Target m/z: The calculated exact mass for the parent compound (

      
      ) is 211.06. The expected protonated adduct 
      
      
      
      is 212.07 .
  • System Suitability (Self-Validation): Inject a blank (ACN only) to rule out column carryover. Follow with a forced-degradation spike (sample briefly exposed to 1M NaOH) to prove the method's Specificity—its ability to unequivocally resolve the parent peak from the decarboxylated ketone (

    
    140.05 ).
    

LCMS_Workflow N1 Sample Prep (Cold ACN, 1 mg/mL) N2 UHPLC Separation (C18, 0.1% FA) N1->N2 N3 ESI-MS Detection (Positive Ion Mode) N2->N3 N4 Data Processing (Integration & m/z) N3->N4 N5 ICH Q2(R2) Validation (Specificity & Purity) N4->N5

Caption: Step-by-step LC-MS workflow for validating beta-keto ester purity.

Experimental Data & Interpretation

When the above protocol is executed, the resulting Total Ion Chromatogram (TIC) and extracted ion chromatograms (EIC) provide a clear, quantifiable purity profile. Below is a representative data summary from a validation run.

Table 2: LC-MS Peak Integration and Mass Identification
Peak #Retention Time (min)Observed m/z

Chemical IdentityRelative Area (%)
11.85140.051-(3-fluoropyridin-2-yl)ethan-1-one (Degradant)0.8%
2 3.42 212.07 Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate 98.5%
34.10240.10Unreacted Starting Material / Synthesis Byproduct0.7%

Interpretation: The acidic UHPLC conditions successfully collapsed the tautomeric equilibrium into a single sharp peak at 3.42 minutes. The primary degradant (the decarboxylated ketone) eluted much earlier (1.85 min) due to the loss of the lipophilic ethyl ester group, proving the method's specificity. At 98.5% purity, the batch meets standard thresholds for downstream API synthesis.

Conclusion

Validating the purity of Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate requires an analytical strategy that respects its chemical reactivity. Traditional methods like GC-MS inadvertently destroy the sample, while NMR lacks the sensitivity for trace impurity profiling. By leveraging an acidic, reversed-phase LC-MS protocol, researchers can suppress tautomerism, prevent on-column degradation, and achieve ICH-compliant, self-validating purity data.

References

  • Arabian Journal of Chemistry. "Separation and analysis techniques for bound and unbound alkyl ketene dimer (AKD) in paper: A review" (Mechanisms of beta-keto acid hydrolysis and decarboxylation). Available at: [Link]

  • Pacific BioLabs. "Identity and Purity - Small Molecules" (Application of USP <621> Chromatography guidelines). Available at: [Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)". Available at: [Link]

Sources

Safety Operating Guide

Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this operational guide to ensure that your laboratory not only complies with stringent environmental regulations but also fundamentally understands the chemical causality behind these safety measures. Handling complex pharmaceutical building blocks like Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate requires moving beyond generic waste protocols and implementing self-validating safety systems.

Mechanistic Hazard Profile & Causality

Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate possesses a dual-hazard structural profile that dictates its lifecycle management:

  • The Beta-Keto Ester Motif (Pressurization Hazard): Beta-keto esters are highly susceptible to hydrolysis when exposed to aqueous acids or strong bases. Hydrolysis yields a beta-keto acid, which rapidly undergoes spontaneous decarboxylation at room temperature, releasing carbon dioxide (CO₂) gas[1]. If this degradation occurs in a tightly sealed waste container, the resulting pressure buildup will cause catastrophic container rupture.

  • The Fluorinated Pyridine Ring (Toxicity & Persistence): Fluorinated heterocyclic compounds are environmentally persistent. Improper disposal or low-temperature incineration leads to the release of toxic hydrogen fluoride (HF) gas and persistent fluorinated degradation products[2].

Operational Safety & Waste Segregation Protocol

Because the molecule contains covalently bound fluorine, it must be strictly classified and segregated as Halogenated Organic Waste [3]. Mixing halogenated waste with non-halogenated streams exponentially increases disposal costs and introduces severe safety risks during the incineration process.

Step-by-Step Waste Collection Methodology:

  • Quench and Neutralize (Self-Validating Step): Ensure the reaction mixture containing the compound is fully quenched. Validation: Verify the pH of the waste stream using indicator strips before transferring. The pH must be between 6.0 and 8.0. A pH outside this range invalidates the storage safety condition and requires immediate neutralization to prevent acid/base-catalyzed CO₂ evolution[1].

  • Select the Proper Container: Use a chemically compatible, heavy-duty polyethylene (HDPE) or glass container.

  • Implement Vented Caps: Because of the inherent risk of decarboxylation from trace moisture and impurities, you must use a vented cap on the waste container. This allows any generated CO₂ to escape safely without pressurizing the vessel.

  • Labeling: Clearly label the container as "Hazardous Waste: Halogenated Organics" and explicitly list "Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate" along with its approximate concentration.

  • Secondary Containment: Place the primary waste container inside a secondary containment tray in a designated, well-ventilated fume hood or hazardous waste storage cabinet[3].

Quantitative Operational Limits

To maintain a self-validating safety environment, adhere strictly to the following quantitative limits when managing this compound's waste stream:

ParameterOperational LimitMechanistic Rationale
Maximum Fill Volume 80% of container capacityLeaves critical headspace for potential gas expansion (CO₂ from decarboxylation)[1].
pH Range of Waste 6.0 - 8.0Prevents acid/base-catalyzed hydrolysis of the beta-keto ester group.
Storage Temperature < 25°CMinimizes the kinetic rate of spontaneous degradation and volatilization.
Halogen Content Limit > 0.1% defines streamAny waste stream containing >0.1% halogens must be routed exclusively to halogenated disposal[4].

Spill Response Workflow

In the event of a localized benchtop or floor spill:

  • Isolate: Evacuate non-essential personnel and ensure the fume hood sash is lowered to maximize exhaust velocity.

  • Absorb: Cover the liquid spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite). Do not use combustible materials like paper towels for concentrated organic spills.

  • Collect: Sweep the absorbed material using non-sparking tools and place it into a solid hazardous waste container.

  • Decontaminate: Wash the affected surface with a mild detergent and water, collecting the rinsate as halogenated aqueous waste.

Disposal Workflow Diagram

The following workflow illustrates the critical path for processing Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate from the benchtop to final destruction.

WasteWorkflow Start Generate Waste: Ethyl 3-(3-fluoropyridin-2-yl) -3-oxopropanoate Check Neutralize to pH 6-8 (Prevent Hydrolysis) Start->Check Post-reaction Segregate Segregate strictly as Halogenated Organic Waste Check->Segregate pH confirmed Label Label Container & Apply Vented Cap Segregate->Label Transfer Store Store in Secondary Containment (< 25°C, < 80% Capacity) Label->Store Accumulation phase Incinerate EPA-Certified High-Temp Incineration with HF Scrubbers Store->Incinerate Vendor pickup

Workflow for the neutralization, segregation, and disposal of fluorinated beta-keto esters.

Final Destruction (Vendor Requirements)

When transferring this waste to a licensed environmental services vendor, you must explicitly specify that the stream contains fluorinated heterocycles . The vendor is required to route this waste to a high-temperature rotary kiln incinerator equipped with wet alkaline scrubbers. These scrubbers are mandatory to neutralize the highly corrosive hydrogen fluoride (HF) gas generated during the combustion of the fluoropyridine ring[2].

References

  • Title: Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides Source: ACS Publications URL: [Link]

  • Title: Permit Evaluation and Statement of Basis for The Dow Chemical Company Source: Bay Area Air Quality Management District (BAAQMD) URL: [Link]

  • Title: Laboratory Hazardous Waste Management Guide Source: UTIA Safety Office URL: [Link]

  • Title: Regulation hazardous waste Source: University of Twente URL: [Link]

Sources

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